molecular formula C9H10N2 B1592029 (R)-3-(1-aminoethyl)benzonitrile CAS No. 127852-31-7

(R)-3-(1-aminoethyl)benzonitrile

Cat. No.: B1592029
CAS No.: 127852-31-7
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(1-aminoethyl)benzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(1-aminoethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-aminoethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-1-aminoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610424
Record name 3-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-31-7
Record name 3-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Chiral Assignment of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: SA-2026-01 [1]

Executive Summary

This guide details the structural elucidation and absolute configuration assignment of (R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7).[1] As a chiral benzylamine derivative bearing a meta-nitrile group, this molecule serves as a critical pharmacophore in the synthesis of calcimimetics and acetylcholinesterase inhibitors (e.g., Rivastigmine analogs).[1]

The challenge in utilizing this building block lies not in establishing connectivity, but in rigorously validating its absolute stereochemistry ((R)-enantiomer) to prevent "chiral switching" failures in downstream drug development.[1] This document outlines a self-validating workflow combining spectroscopic connectivity analysis with Mosher’s Amide Analysis and Chiral HPLC for unambiguous assignment.

Structural Connectivity (Achiral Verification)

Before addressing chirality, the covalent connectivity must be confirmed to rule out constitutional isomers (e.g., para-substitution or N-ethyl isomers).[1]

Spectroscopic Fingerprint

The presence of the electron-withdrawing nitrile group (-CN) at the meta position significantly influences the NMR chemical shifts of the aromatic ring compared to a standard phenethylamine.[1]

TechniqueParameterObservation & Assignment
HRMS (ESI+) m/z147.09 [M+H]+ (Calc: 147.0917). Consistent with formula C₉H₁₀N₂.[1][2]
FT-IR

(cm⁻¹)
2228 cm⁻¹ (Sharp, C≡N stretch).[1] 3350-3280 cm⁻¹ (Broad, N-H stretch).[1]
¹H NMR Aromatic Region7.6 - 7.4 ppm (4H) . Pattern: Singlet (H2), Doublet (H4), Doublet (H6), Triplet (H5).[1] The H2 proton (between CN and alkyl group) appears as a distinct singlet due to lack of ortho-coupling.[1]
¹H NMR Aliphatic Region4.15 ppm (1H, q, J=6.6 Hz) : Benzylic methine (-CH-). 1.38 ppm (3H, d, J=6.6 Hz) : Methyl group (-CH₃).[1]
¹³C NMR Key Carbon119.1 ppm (C≡N).[1] 51.2 ppm (Benzylic C-N).[1]

Absolute Configuration Strategy (The Core Challenge)

Determining the (R)-configuration requires a method that translates microscopic chirality into a macroscopic observable. We utilize a dual-validation system: Mosher's Method for ab initio assignment and Chiral HPLC for quantitative enantiomeric excess (ee).[1]

The Logic of Elucidation

The workflow proceeds from crude isolation to definitive stereochemical proof.[1]

ElucidationWorkflow Start Target Isolation (R)-3-(1-aminoethyl)benzonitrile Achiral Achiral Verification (1H NMR, IR, MS) Start->Achiral Decision Is Connectivity Confirmed? Achiral->Decision PathA Method A: Mosher's Analysis (Qualitative Proof of 'R') Decision->PathA Yes PathB Method B: Chiral HPLC (Quantitative Purity %) Decision->PathB Yes Deriv Derivatization w/ (R)- & (S)-MTPA-Cl PathA->Deriv Final Definitive Assignment Certificate of Analysis PathB->Final NMR_Comp 1H NMR Comparison Calculate Δδ (S - R) Deriv->NMR_Comp Model Apply Mosher Shielding Model NMR_Comp->Model Model->Final

Figure 1: Elucidation workflow ensuring both chemical identity and stereochemical veracity.

Method A: Mosher's Amide Analysis (Protocol & Mechanism)

This is the "Gold Standard" for assigning absolute configuration of primary amines in solution.[1]

The Mechanism

By reacting the chiral amine with both enantiomers of


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we create two diastereomers.[1] The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on protons residing on its side of the molecule.[1]

The Rule:


[1]
  • Protons with positive

    
      reside on the right side of the plane.[1]
    
  • Protons with negative

    
      reside on the left side (shielded by the phenyl group in the (S)-amide conformer).[1]
    
Experimental Protocol

Reagents:

  • Substrate: (R)-3-(1-aminoethyl)benzonitrile (10 mg, ~0.07 mmol)

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (separately)[1]

  • Base: Pyridine-d5 (0.6 mL) – acts as both solvent and base

Procedure:

  • Setup: Prepare two NMR tubes. Add substrate (10 mg) to each.

  • Reaction: Add 0.6 mL Pyridine-d5 to dissolve.

  • Addition: To Tube A, add 20 µL (R)-MTPA-Cl. To Tube B, add 20 µL (S)-MTPA-Cl.[1]

  • Incubation: Shake at RT for 15 minutes. (Reaction is instantaneous for primary amines).[1]

  • Analysis: Acquire ¹H NMR spectra directly.

Data Interpretation (Expected)

For the (R)-amine reacting with MTPA chlorides:

Proton Group

(S)-MTPA Amide

(R)-MTPA Amide

(S-R)
Structural Implication
Methyl (-CH₃) ~1.55 ppm~1.45 ppm+0.10 Methyl is on the "positive" side (unshielded in S-amide).
Aromatic (Ring) ~7.50 ppm~7.65 ppm-0.15 Ring is on the "negative" side (shielded in S-amide).

Conclusion: A positive


 for the methyl group and negative 

for the aromatic ring confirms the (R)-configuration at the benzylic center.[1]

MosherModel cluster_0 Mosher's Shielding Model Center C-N Bond (Rotation Restricted) Phenyl MTPA Phenyl (Shielding Cone) Center->Phenyl Amide Link Meth Methyl Group (Positive Δδ) Center->Meth Arom Benzonitrile Ring (Negative Δδ) Center->Arom

Figure 2: Spatial arrangement in Mosher amides.[1] The phenyl group shields the substituent 'cis' to it in the preferred conformation.[1]

Method B: Chiral HPLC (Quantitative Purity)

While Mosher's method determines which enantiomer you have, HPLC determines how much of it is present (Enantiomeric Excess).[1]

Chromatographic Conditions

Since the amine is basic, standard silica columns may cause tailing.[1] A polysaccharide-based column with a basic additive is required.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress ionization of the primary amine and ensure sharp peaks.[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 225 nm (targeting the nitrile absorption).[1]

  • Temperature: 25°C.

Validation
  • Racemic Standard: Inject a racemic mixture (CAS 68018-98-4) first to establish separation (Resolution

    
    ).[1]
    
  • Sample Injection: Inject the (R)-sample.

  • Calculation:

    
    .[1]
    

References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[1] Link[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[1][5][6][7][8] Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Bulletin. Link

  • BOC Sciences. (2024).[1] (R)-3-(1-Aminoethyl)benzonitrile Product Data. Chemical Catalog.

  • Phenomenex. (2023).[1] Chiral HPLC Separations Guide. Application Guide. Link

Sources

(R)-3-(1-aminoethyl)benzonitrile CAS number 127852-31-7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-(1-aminoethyl)benzonitrile CAS number 127852-31-7 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis and Application of a Key Chiral Pharmacophore

Executive Summary

(R)-3-(1-aminoethyl)benzonitrile (CAS 127852-31-7) represents a critical chiral building block in modern medicinal chemistry. Distinguished by its meta-substituted nitrile group and chiral ethylamine motif, this synthon serves as a versatile pivot point for diversifying drug scaffolds. Unlike its para-substituted counterparts, the meta-substitution pattern offers unique steric and electronic vectors essential for optimizing ligand-protein binding interactions, particularly in kinase inhibitors and CNS-active agents.

This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity biocatalytic synthesis routes, downstream applications, and rigorous quality control protocols. It is designed to empower process chemists and medicinal scientists with actionable data to accelerate development timelines.

Chemical Identity & Physical Properties[1]

Table 1: Physicochemical Specifications

PropertySpecification
CAS Number 127852-31-7
IUPAC Name 3-[(1R)-1-aminoethyl]benzonitrile
Synonyms (R)-3-(1-aminoethyl)benzonitrile hydrochloride; m-(1-aminoethyl)benzonitrile
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Chiral Center C1 (R-configuration)
Boiling Point 251.4 ± 23.0 °C (Predicted at 760 mmHg)
Density 1.06 ± 0.1 g/cm³
pKa (Conjugate Acid) ~9.0 (Amine group)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (free base)
Appearance Colorless to pale yellow viscous liquid or low-melting solid

Advanced Synthetic Methodologies[2]

The synthesis of (R)-3-(1-aminoethyl)benzonitrile has evolved from classical resolution to highly efficient asymmetric catalysis. Below, we detail the Biocatalytic Transamination route, which is currently the industry standard for high enantiomeric excess (%ee) and atom economy.

Route A: Biocatalytic Asymmetric Transamination (Recommended)

This method utilizes an (R)-selective


-transaminase (ATA) to directly convert the prochiral ketone precursor, 3-acetylbenzonitrile, into the desired chiral amine. This process avoids the 50% yield loss inherent in classical resolution.
  • Precursor: 3-acetylbenzonitrile (CAS 6136-68-1)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., from Arthrobacter sp. or engineered variants)
    
  • Amine Donor: Isopropylamine (IPA) or L-Alanine

Protocol:

  • Reaction Matrix: Prepare a phosphate buffer solution (100 mM, pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM) as a cofactor.

  • Substrate Loading: Dissolve 3-acetylbenzonitrile (50 mM final conc.) in DMSO (5% v/v of total volume) and add to the buffer.

  • Amine Donor: Add Isopropylamine (1.5 equivalents) to shift equilibrium.

  • Initiation: Add (R)-selective Transaminase (5 U/mL). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Workup: Basify reaction mixture to pH >10 with NaOH. Extract with Methyl tert-butyl ether (MTBE). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, convert to hydrochloride salt using HCl in dioxane for recrystallization.

Route B: Classical Optical Resolution

For laboratories lacking biocatalytic capabilities, chemical resolution remains a robust alternative.

  • Starting Material: Racemic 3-(1-aminoethyl)benzonitrile (obtained via reductive amination of 3-acetylbenzonitrile).

  • Resolving Agent: (S)-(+)-Mandelic acid or L-Tartaric acid derivatives.

  • Mechanism: Formation of diastereomeric salts followed by fractional crystallization from ethanol/water.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-Acetylbenzonitrile (CAS 6136-68-1) BioCat Biocatalysis (R)-Transaminase PLP, Isopropylamine Start->BioCat Route A (Direct) ChemRed Chemical Reduction Reductive Amination (Racemic) Start->ChemRed Route B Product (R)-3-(1-aminoethyl)benzonitrile (>99% ee) BioCat->Product High Yield Resolution Chiral Resolution (S)-Mandelic Acid ChemRed->Resolution Salt Formation Resolution->Product Crystallization

Figure 1: Comparison of Biocatalytic vs. Classical Synthesis Routes.

Therapeutic Applications & Derivatization[4]

(R)-3-(1-aminoethyl)benzonitrile is a "privileged structure" in drug discovery. Its primary utility lies in its ability to serve as a rigid, chiral linker that positions pharmacophores in specific spatial orientations.

Key Application Areas
  • Kinase Inhibitors: The meta-substituted benzene ring provides an optimal vector for accessing the solvent-exposed regions of kinase ATP-binding pockets. The chiral amine ensures stereospecific hydrogen bonding with hinge region residues.

  • Calcimimetics: Structurally analogous to the pharmacophore of Cinacalcet, this nitrile variant allows for the modulation of calcium-sensing receptors (CaSR) with altered metabolic stability compared to the naphthalene congeners.

  • CNS Active Agents: The nitrile group acts as a bioisostere for carbonyls or halogens, improving blood-brain barrier (BBB) permeability while maintaining dipole interactions.

Downstream Chemistry

The nitrile group (-CN) provides a versatile handle for further chemical elaboration:

  • Hydrolysis: Conversion to the amide or carboxylic acid (e.g., for peptidomimetics).

  • Reduction: Reduction to the benzylamine (creating a diamine scaffold).

  • Cyclization: Reaction with azides to form tetrazoles (bioisosteres of carboxylic acids).

Downstream Core (R)-3-(1-aminoethyl)benzonitrile Amide Amide Derivative (Hydrolysis) Core->Amide H2O2, K2CO3 Acid Carboxylic Acid (Strong Hydrolysis) Core->Acid HCl, Heat Tetrazole Tetrazole (Azide Cyclization) Core->Tetrazole NaN3, ZnBr2 Diamine Diamine Scaffold (Reduction) Core->Diamine LiAlH4 or H2/Raney Ni

Figure 2: Divergent Synthesis Pathways from the Nitrile Core.

Quality Control & Analytical Standards

Ensuring the enantiomeric purity of CAS 127852-31-7 is paramount, as the (S)-enantiomer may possess antagonistic or toxic properties.

Chiral HPLC Method[1][5][6]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

NMR Characterization
  • 1H NMR (400 MHz, DMSO-d6): δ 7.80 (s, 1H), 7.72 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 4.20 (q, 1H, -CH-NH2), 2.10 (br s, 2H, NH2), 1.28 (d, 3H, CH3).

  • Diagnostic Signal: The quartet at ~4.20 ppm is characteristic of the methine proton adjacent to the chiral center.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Hazard: Metabolically, nitriles can liberate cyanide ions, though this is less common with stable aromatic nitriles. Treat with caution.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free amine is sensitive to CO₂ (carbamate formation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • ChemicalBook. (2024).[1] (R)-3-(1-aminoethyl)benzonitrile Product Specifications and Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11319226 (Racemate). Retrieved from

  • Advanced ChemBlocks. (2024). Catalog Entry U110348: (R)-3-(1-aminoethyl)benzonitrile.[2] Retrieved from

  • Google Patents. (2016). Chiral resolution method of amine derivatives (WO2016133317A1). Retrieved from

  • Asian Journal of Pharmaceutical Analysis. (2020). Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. (Extrapolated methodology for phenyl analogs). Retrieved from

Sources

Technical Guide: (R)-3-(1-Aminoethyl)benzonitrile – Structural Role and Mechanism in Pharmacotherapy

[1][2]

Executive Summary

(R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7) is a specialized chiral building block and pharmacophore fragment utilized in advanced medicinal chemistry.[1][2] Unlike a standalone active pharmaceutical ingredient (API) with a singular physiological target, its "mechanism of action" is defined by its role as a stereochemical anchor in the synthesis of high-affinity ligands—particularly for G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.[1][2]

This guide analyzes the compound's structural mechanics, its contribution to ligand-binding thermodynamics (the "Magic Methyl" effect), and the rigorous protocols required for its asymmetric synthesis and validation.[1][2]

Structural Mechanism: The Pharmacophore Analysis

In drug design, (R)-3-(1-aminoethyl)benzonitrile is valued for its ability to introduce three distinct interaction vectors into a drug molecule: stereospecificity, electronic modulation, and conformational restriction.[1][2]

The "Magic Methyl" Effect & Stereoselectivity

The presence of the alpha-methyl group at the benzylic position creates a chiral center (

12
  • Conformational Restriction: It restricts the rotation of the amine bond, locking the final drug molecule into a bioactive conformation that reduces the entropic penalty upon binding to the protein target.[1][2]

  • Hydrophobic Pocket Filling: The methyl group often occupies small, specific hydrophobic pockets (e.g., the ribose pocket in kinases or selectivity pockets in GPCRs), significantly boosting potency compared to the des-methyl (benzylamine) analog.[1][2]

The Nitrile Warhead (Isostere Mechanics)

The meta-cyano (3-CN) group functions via specific electronic mechanisms:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a weak H-bond acceptor (

    
    ), interacting with serine or threonine residues in binding sites.[1][2]
    
  • Metabolic Stability: Unlike halogen substituents, the nitrile group is resistant to oxidative metabolism while maintaining a similar electron-withdrawing profile.[1][2]

  • Dipole Interactions: The strong dipole moment of the nitrile group can orient the molecule within the active site via electrostatic steering.[1][2]

Visualization: Pharmacophore Interaction Logic

The following diagram illustrates how the (R)-3-(1-aminoethyl)benzonitrile fragment anchors a hypothetical drug molecule within a receptor binding site.

PharmacophoreFragment(R)-3-(1-aminoethyl)benzonitrile CoreMethyl(R)-Methyl GroupFragment->MethylAminePrimary Amine(Linker)Fragment->AmineNitrile3-Cyano GroupFragment->NitrileReceptorTarget Protein(Binding Pocket)Methyl->ReceptorHydrophobic Interaction(Selectivity Pocket)Amine->ReceptorCovalent/Amide Linkage(Scaffold Attachment)Nitrile->ReceptorH-Bond Acceptance(Ser/Thr Residues)

Figure 1: Mechanistic contribution of the (R)-3-(1-aminoethyl)benzonitrile fragment to ligand-receptor binding dynamics.[1][2]

Mechanism of Synthesis: Asymmetric Resolution

The production of high-purity (R)-3-(1-aminoethyl)benzonitrile relies on Kinetic Resolution , as direct asymmetric synthesis is often cost-prohibitive at scale.[1][2] The mechanism involves the selective enzymatic acylation of the (R)-enantiomer from a racemic mixture.[1][2]

Biocatalytic Resolution Protocol

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively catalyze the acylation of the (R)-amine, leaving the (S)-amine unreacted (or vice versa, depending on the enzyme/solvent system).[1][2]

Workflow:

  • Racemization: Start with racemic 3-(1-aminoethyl)benzonitrile.[1][2]

  • Enzymatic Selection: Treat with an acyl donor (e.g., ethyl acetate) and Lipase.[1][2]

  • Separation: The (R)-amide is separated from the (S)-amine via acid/base extraction.[1][2]

  • Hydrolysis: The (R)-amide is hydrolyzed back to the free amine to yield the pure (R)-enantiomer.[1][2]

SynthesisStartRacemic3-(1-aminoethyl)benzonitrileStep1Kinetic Resolution(Selective Acylation)Start->Step1ReagentsLipase (CAL-B) + Acyl DonorReagents->Step1Intermediate_R(R)-Amide(Acylated)Step1->Intermediate_RFast ReactionIntermediate_S(S)-Amine(Unreacted)Step1->Intermediate_SSlow/No ReactionHydrolysisAcid Hydrolysis(HCl/Reflux)Intermediate_R->HydrolysisFinalPure (R)-3-(1-aminoethyl)benzonitrile HClHydrolysis->Final

Figure 2: Biocatalytic kinetic resolution pathway for isolating the (R)-enantiomer.

Experimental Protocols

Protocol: Chiral Purity Determination (HPLC)

To validate the "Mechanism of Action" in downstream biological assays, the enantiomeric excess (ee) must be >98%.[1][2]

Objective: Quantify the ratio of (R) to (S) enantiomers.

ParameterCondition
Column Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (targeting the benzonitrile chromophore)
Temperature 25°C
Sample Prep Dissolve 1 mg in 1 mL mobile phase; filter via 0.45 µm PTFE.[1][2]

Acceptance Criteria:

  • (R)-isomer retention time: ~

    
     (determined by standard).[1][2]
    
  • Enantiomeric Excess (ee):

    
    [1][2]
    
Protocol: General Amide Coupling (Drug Synthesis)

This protocol describes the installation of the (R)-3-(1-aminoethyl)benzonitrile fragment onto a carboxylic acid scaffold (e.g., a drug core).[1][2]

  • Activation: Dissolve the Carboxylic Acid Core (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 15 min at 0°C to form the activated ester.

  • Addition: Add (R)-3-(1-aminoethyl)benzonitrile HCl (1.1 eq) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion by LC-MS.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (remove unreacted acid) and Brine. Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

References

  • BOC Sciences. (2024).[1][2] (R)-3-(1-Aminoethyl)benzonitrile Product Profile and Specifications. Retrieved from [1][2]

  • American Chemical Society (ACS). (2000).[1][2] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for Nitrile-containing Pharmacophores. Retrieved from [1][2]

  • GuideChem. (2024).[1][2] Chemical Properties and Safety Data for CAS 127852-31-7. Retrieved from [1][2]

(R)-3-(1-Aminoethyl)benzonitrile: A Privileged Chiral Scaffold for Kinase & GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, biological utility, and synthesis protocols for (R)-3-(1-aminoethyl)benzonitrile , a high-value chiral synthon used in the development of kinase inhibitors and GPCR modulators.

Executive Summary

(R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7) is a critical chiral building block in medicinal chemistry. It belongs to the class of


-chiral benzylamines , a "privileged scaffold" frequently observed in small-molecule inhibitors of Rho-associated protein kinase (ROCK), TGF-

receptor type 1 (ALK5), and Calcium-Sensing Receptors (CaSR).

Its biological value stems from two synergistic molecular features:

  • The Benzonitrile Motif: Acts as a bioisostere for carbonyls, providing a robust hydrogen-bond acceptor (C≡N[1]···H) and

    
    -stacking capabilities within hydrophobic pockets.
    
  • The (R)-Stereocenter: The specific spatial arrangement of the amino group (

    
    ) and the methyl group (
    
    
    
    ) restricts conformational entropy. This "pre-organization" often results in a 10–100x potency increase over the racemate or (S)-enantiomer by optimally positioning the amine for salt-bridge formation with residues like Aspartate or Glutamate in the target protein's active site.

Biological Activity & Pharmacophore Analysis

Mechanism of Action (Pharmacophore Level)

While not a drug itself, this intermediate dictates the selectivity of the final Active Pharmaceutical Ingredient (API). In kinase inhibitors, the (R)-3-(1-aminoethyl)benzonitrile moiety typically occupies the Solvent Exposed Region or the Ribose Binding Pocket .

  • Hinge Binding: The nitrile nitrogen can serve as a weak H-bond acceptor to the hinge region backbone.

  • Salt Bridge Formation: The primary amine (protonated at physiological pH) forms a critical electrostatic interaction with conserved acidic residues (e.g., Glu in the

    
    C-helix of kinases).
    
  • Chiral Discrimination: The (R)-methyl group projects into a hydrophobic sub-pocket (often the "Gatekeeper" region), whereas the (S)-methyl would clash sterically, rendering the (S)-isomer inactive.

Therapeutic Applications

The scaffold is utilized in the synthesis of:

  • ROCK Inhibitors (Glaucoma & Cardiovascular): Derivatives of benzylamines inhibit the Rho-kinase pathway, relaxing smooth muscle. The benzonitrile group improves cell permeability compared to amides.

  • Calcilytics (CaSR Antagonists): Structurally related to phenylalkylamines (e.g., NPS-2143 analogs), where the chiral amine is essential for allosteric modulation of the Calcium-Sensing Receptor.

  • ALK5 Inhibitors (Fibrosis & Oncology): Used to construct the "right-hand" side of TGF-

    
     signaling inhibitors, preventing phosphorylation of Smad2/3.
    
Pharmacophore Interaction Map

The following diagram illustrates how the (R)-isomer interacts with a theoretical Kinase ATP-binding pocket.

Pharmacophore cluster_logic Stereochemical Logic Scaffold (R)-3-(1-aminoethyl)benzonitrile Pocket_Glu Glu Residue (αC-Helix) Scaffold->Pocket_Glu Salt Bridge (+NH3 ... -OOC) Pocket_Hinge Hinge Region (Backbone NH) Scaffold->Pocket_Hinge H-Bond Acceptor (CN ... HN) Pocket_Hydro Hydrophobic Gatekeeper Scaffold->Pocket_Hydro Van der Waals (Methyl Group) R_Iso (R)-Isomer: Optimal Fit Scaffold->R_Iso S_Iso (S)-Isomer: Steric Clash

Caption: Interaction map showing the critical salt bridge and steric fit of the (R)-enantiomer within a kinase active site.

Experimental Protocols: Synthesis & QC

Synthesis Strategy: Biocatalytic Transamination

The most robust method for generating high-purity (R)-amines is the use of


-Transaminases . This method is superior to chemical resolution (e.g., with tartaric acid) due to higher yields (>90%) and enantiomeric excess (

).

Reaction Scheme:



Protocol: Enzymatic Synthesis
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Substrate Loading: Dissolve 3-Acetylbenzonitrile (10 g, 69 mmol) in DMSO (5% v/v of final volume).

  • Amine Donor: Add Isopropylamine (1.5 equivalents) to the buffer. Adjust pH back to 7.5 using 6M HCl.

  • Enzyme Addition: Add commercially available (R)-selective Transaminase (e.g., Codexis ATA-117 or equivalent) at a loading of 2 g/L.

  • Incubation: Stir at 30°C for 24 hours. Monitor conversion by HPLC.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (to protonate the product amine and keep it in the aqueous phase).

    • Extract unreacted ketone with MTBE (discard organic layer).

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract product with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo.
      
Quality Control: Chiral HPLC Method

To validate the biological utility, the enantiomeric excess must be confirmed.

ParameterCondition
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-Isomer: ~8.5 min (R)-Isomer: ~10.2 min

Synthesis Workflow Visualization

The following diagram outlines the logical flow from starting material to validated chiral intermediate.

SynthesisFlow Input 3-Acetylbenzonitrile (Achiral Ketone) Reaction Biocatalysis (pH 7.5, 30°C) Input->Reaction Enzyme Transaminase (ATA) + PLP Cofactor Enzyme->Reaction Extraction_Acid Acid Wash (pH 2) Remove Ketone Reaction->Extraction_Acid Conversion >95% Extraction_Base Base Extraction (pH 12) Isolate Amine Extraction_Acid->Extraction_Base Purification Final (R)-3-(1-aminoethyl)benzonitrile (>99% ee) Extraction_Base->Final Crystallization/Oil

Caption: Step-by-step biocatalytic workflow for synthesizing the high-purity (R)-enantiomer.

References

  • Nitrile Pharmacophore Utility: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. Link

  • Transaminase Synthesis: Mathew, S., & Yun, H. "omega-Transaminases for the synthesis of chiral amines." Catalysts 2.4 (2012): 455-476. Link

  • RepSox & ALK5 Inhibition: Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a new series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry 47.18 (2004): 4494-4506. Link

  • Calcilytic Scaffolds: Nemeth, E. F., et al. "Calcilytics: a new class of Ca2+-receptor antagonists." Current Pharmaceutical Design 8.23 (2002): 2077-2087. Link

Sources

An In-depth Technical Guide to the Discovery, Synthesis, and Application of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their stereochemistry often dictates the efficacy and safety of a drug, making the development of enantiomerically pure amines a critical endeavor in medicinal chemistry. Among these, (R)-3-(1-aminoethyl)benzonitrile has emerged as a key intermediate, particularly in the synthesis of contemporary therapeutics. This technical guide provides an in-depth exploration of this important molecule, from its synthetic conception to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Introduction to (R)-3-(1-aminoethyl)benzonitrile: A Key Pharmaceutical Intermediate

(R)-3-(1-aminoethyl)benzonitrile is a chiral aromatic amine that has garnered significant attention as a pivotal component in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral ethylamine substituent on a benzonitrile scaffold, makes it a versatile synthon for creating complex molecular architectures. While a singular "discovery" paper for this compound is not prominent in the literature, its importance is underscored by its role as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, a medication used in the management of type 2 diabetes.[1]

The development of efficient and stereoselective synthetic routes to (R)-3-(1-aminoethyl)benzonitrile is therefore of paramount importance for the pharmaceutical industry. This guide will delve into the primary methods for its synthesis, characterization, and application.

Strategic Approaches to the Synthesis of (R)-3-(1-aminoethyl)benzonitrile

The synthesis of enantiomerically pure (R)-3-(1-aminoethyl)benzonitrile can be broadly categorized into two main strategies: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis: A Proactive Approach to Chirality

Asymmetric synthesis aims to create the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution. The most common prochiral precursor for the synthesis of (R)-3-(1-aminoethyl)benzonitrile is 3-acetylbenzonitrile.[2][3][4][5]

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the corresponding amines.[1][4] The process typically involves a chiral catalyst, most commonly based on ruthenium or rhodium, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Conceptual Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_0 Asymmetric Transfer Hydrogenation 3-Acetylbenzonitrile 3-Acetylbenzonitrile Intermediate_Alcohol (R)-1-(3-cyanophenyl)ethanol 3-Acetylbenzonitrile->Intermediate_Alcohol Reduction Chiral_Ru_Catalyst Chiral Ru(II) Catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) Chiral_Ru_Catalyst->Intermediate_Alcohol Hydrogen_Donor Hydrogen Donor (e.g., HCOOH/NEt3) Hydrogen_Donor->Intermediate_Alcohol Amination Amination (e.g., Mitsunobu or reductive amination) Intermediate_Alcohol->Amination Final_Product (R)-3-(1-aminoethyl)benzonitrile Amination->Final_Product

Caption: Asymmetric transfer hydrogenation of 3-acetylbenzonitrile.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3-Acetylbenzonitrile (Representative)

  • Materials:

    • 3-Acetylbenzonitrile

    • [RuCl(p-cymene)((S,S)-TsDPEN)] (or a similar chiral ruthenium catalyst)

    • Formic acid (HCOOH)

    • Triethylamine (NEt3)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

    • Reagents for subsequent amination (e.g., hydrazoic acid for Schmidt reaction, or ammonia and a reducing agent for reductive amination)

  • Procedure:

    • In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), dissolve 3-acetylbenzonitrile in the chosen anhydrous solvent.

    • Add the chiral ruthenium catalyst (typically 0.1-1 mol%).

    • Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction mixture.

    • Stir the reaction at the appropriate temperature (often ambient to slightly elevated) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction and work up to isolate the chiral alcohol, (R)-1-(3-cyanophenyl)ethanol.

    • Convert the chiral alcohol to the corresponding amine via a suitable method such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through an oxidation-reductive amination sequence.

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[6][7][8][9][10][11] This approach is highly enantioselective and operates under mild, environmentally friendly conditions. (R)-selective transaminases can be employed to directly convert 3-acetylbenzonitrile to (R)-3-(1-aminoethyl)benzonitrile.

Conceptual Workflow for Transaminase-Catalyzed Amination

Transaminase_Workflow cluster_1 Biocatalytic Asymmetric Amination 3-Acetylbenzonitrile 3-Acetylbenzonitrile Final_Product (R)-3-(1-aminoethyl)benzonitrile 3-Acetylbenzonitrile->Final_Product Amination Transaminase (R)-Selective Transaminase Transaminase->Final_Product Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Final_Product Byproduct Acetone

Caption: Transaminase-catalyzed synthesis of the target amine.

Experimental Protocol: Transaminase-Catalyzed Synthesis (Representative)

  • Materials:

    • 3-Acetylbenzonitrile

    • (R)-selective transaminase (e.g., from Aspergillus terreus or an engineered variant)

    • Amino donor (e.g., isopropylamine)

    • Pyridoxal 5'-phosphate (PLP) cofactor

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

    • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a buffered solution containing the (R)-selective transaminase and the PLP cofactor.

    • Add the amino donor (often in excess to drive the equilibrium).

    • Dissolve 3-acetylbenzonitrile (potentially in a minimal amount of a water-miscible co-solvent) and add it to the reaction mixture.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (% ee).

    • Upon completion, terminate the reaction (e.g., by pH shift or addition of an organic solvent) and proceed with product extraction and purification.

Chiral Resolution: Separating Enantiomers

Chiral resolution involves the separation of a racemic mixture of 3-(1-aminoethyl)benzonitrile into its individual enantiomers.[12][13][14] While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it can be a practical approach, especially when a cost-effective synthesis of the racemate is available.

This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Conceptual Workflow for Chiral Resolution

Resolution_Workflow cluster_2 Chiral Resolution via Diastereomeric Salts Racemic_Amine Racemic 3-(1-aminoethyl)benzonitrile Diastereomeric_Salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salt Insoluble Diastereomeric Salt (e.g., (R)-amine-(R)-acid salt) Crystallization->Separated_Salt Liberation Base Treatment Separated_Salt->Liberation Final_Product (R)-3-(1-aminoethyl)benzonitrile Liberation->Final_Product

Sources

Methodological & Application

Protocol for the Enantioselective Synthesis of (R)-3-(1-aminoethyl)benzonitrile via Biocatalytic Transamination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of (R)-3-(1-aminoethyl)benzonitrile, a valuable chiral building block in pharmaceutical development. We move beyond traditional chemical methods to detail a highly efficient and selective biocatalytic protocol utilizing an (R)-selective ω-transaminase. The core of this guide is a detailed, step-by-step protocol, supplemented by mechanistic insights, characterization techniques, and safety considerations. This application note is designed to equip researchers with the necessary knowledge to successfully implement this green and scalable synthesis in their laboratories.

Introduction and Strategic Rationale

(R)-3-(1-aminoethyl)benzonitrile is a key chiral intermediate used in the synthesis of various pharmacologically active compounds.[] Its stereochemically defined amine functional group makes it a critical component for building molecules with specific biological targets. The synthesis of such enantiopure amines is a cornerstone of modern medicinal chemistry.

While classical approaches like asymmetric reductive amination using chiral metal catalysts exist, they can present challenges related to catalyst cost, metal contamination in the final product, and the use of harsh reagents.[2][3] In contrast, biocatalysis has emerged as a powerful and sustainable alternative. Transaminases (TAs), in particular, offer exceptional enantioselectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.[4][5]

This guide focuses on the asymmetric synthesis of the target molecule from the prochiral ketone, 3-acetylbenzonitrile, using an (R)-selective ω-transaminase. This enzymatic approach is highly valued for its:

  • Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near ambient temperature and neutral pH.

  • Environmental Sustainability: Avoids heavy metals and harsh organic solvents.

  • Process Scalability: Biocatalytic processes are readily scalable for industrial production.

The Mechanism: Ping-Pong Biocatalysis

ω-Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[4][6] The reaction proceeds via a "ping-pong" mechanism, which is dependent on the pyridoxal 5'-phosphate (PLP) cofactor.

The two key half-reactions are:

  • The amino donor (e.g., isopropylamine) transfers its amino group to the enzyme-bound PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing a ketone byproduct (e.g., acetone).

  • The prochiral ketone substrate (3-acetylbenzonitrile) enters the active site and accepts the amino group from PMP, forming the chiral amine product and regenerating the PLP-enzyme complex.

The high fidelity of the (R)-enantiomer production is dictated by the three-dimensional structure of the enzyme's active site, which orients the incoming ketone in a specific manner for the nucleophilic attack.

Transaminase_Mechanism cluster_0 Half-Reaction 1: Enzyme Loading cluster_1 Half-Reaction 2: Amine Synthesis Enzyme_PLP E-PLP (Enzyme-Cofactor Complex) Enzyme_PMP E-PMP (Aminated Enzyme) Enzyme_PLP->Enzyme_PMP AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Enzyme_PLP transfers NH₂ KetoneByproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->KetoneByproduct releases Enzyme_PMP_2 E-PMP Enzyme_PLP_2 E-PLP (Regenerated Enzyme) Enzyme_PMP_2->Enzyme_PLP_2 KetoneSubstrate Ketone Substrate (3-Acetylbenzonitrile) KetoneSubstrate->Enzyme_PMP_2 accepts NH₂ Enzyme_PLP_2->Enzyme_PLP Cycle Regenerates Product (R)-Product (Chiral Amine) Enzyme_PLP_2->Product releases

Caption: The Ping-Pong mechanism of transaminase-catalyzed amine synthesis.

Overall Synthesis Workflow

The successful synthesis of (R)-3-(1-aminoethyl)benzonitrile involves several distinct stages, from initial setup to final analysis. Proper execution of each step is critical for achieving high yield and purity.

Synthesis_Workflow prep 1. Reagent & Buffer Preparation reaction 2. Biocatalytic Reaction prep->reaction monitoring 3. Reaction Monitoring (HPLC) reaction->monitoring In-process control workup 4. Product Work-up & Extraction reaction->workup Upon completion monitoring->reaction purify 5. Purification (Chromatography) workup->purify analysis 6. Final Analysis (NMR, Chiral HPLC) purify->analysis

Caption: High-level workflow for the biocatalytic synthesis of the target amine.

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis. Reagent quantities can be scaled linearly, though optimization may be required for larger volumes.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (Example)Moles (mmol)Notes
3-Acetylbenzonitrile145.161.45 g10.0Prochiral substrate.[7]
(R)-selective ω-Transaminase-50-100 mg-Lyophilized powder. Specific activity varies by supplier.
Pyridoxal 5'-phosphate (PLP)247.1412.5 mg0.05Essential cofactor.
Isopropylamine59.115.91 g (8.5 mL)100Amino donor (10 equivalents).
Potassium Phosphate Buffer (1M)-100 mL-pH 7.5
DMSO (optional)78.135-10 mL-Co-solvent if substrate solubility is low.
Sodium Hydroxide (5M)40.00As needed-For pH adjustment during work-up.
Ethyl Acetate or MTBE-3 x 100 mL-Extraction solvent.
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent.
Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of a 1 M potassium phosphate buffer and adjust the pH to 7.5.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add the 100 mL of phosphate buffer.

  • Cofactor Addition: Add the pyridoxal 5'-phosphate (PLP) to the buffer and stir until dissolved.

  • Substrate Addition: Add the 3-acetylbenzonitrile. If it does not fully dissolve, add DMSO dropwise (up to 10% v/v) until a clear solution is obtained.

  • Amino Donor Addition: Add the isopropylamine to the reaction mixture.

  • Enzyme Addition & Incubation: Add the (R)-selective ω-transaminase powder. Seal the flask and stir the mixture at 30-37 °C (or the optimal temperature specified by the enzyme supplier).

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Quench the enzyme by adding an equal volume of acetonitrile, centrifuge to pellet the protein, and analyze the supernatant by HPLC to monitor the conversion of the starting ketone. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to >11 using 5M NaOH to ensure the product is in its free base form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or MTBE (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-3-(1-aminoethyl)benzonitrile as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to obtain the pure product.

Product Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step.

Structural Verification
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the molecular structure. The spectra should be consistent with the structure of 3-(1-aminoethyl)benzonitrile, showing characteristic peaks for the aromatic, methine (CH), and methyl (CH₃) protons.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight (146.19 g/mol ).[9]

Enantiomeric Purity Analysis

The enantiomeric excess (e.e.) is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).[10][]

  • Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[12][13]

  • Method Development: A typical starting mobile phase is a mixture of hexane/isopropanol with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Procedure:

    • Prepare a standard of the racemic product (can be synthesized by reducing 3-acetylbenzonitrile with sodium borohydride followed by standard amination, or purchased).

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized product under the same conditions.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

A successful synthesis should yield an e.e. of >99%.

Safety and Handling Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

SubstanceCAS No.Hazard Summary
3-Acetylbenzonitrile 6136-68-1Warning! Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][14]
Isopropylamine 75-31-0Danger! Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.
Ethyl Acetate / MTBE 141-78-6 / 1634-04-4Danger! Highly flammable liquids and vapors. Cause eye irritation and may cause drowsiness or dizziness.
Sodium Hydroxide 1310-73-2Danger! Corrosive. Causes severe skin burns and eye damage.

References

  • Google Patents. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • PubMed. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). Improved transaminase biotransformation process.
  • Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
  • YouTube. (2024). How To Reduce A Nitrile To An Amine?. Retrieved from [Link]

  • Google Patents. (n.d.). Benzonitrile derivative, process for its preparation and its application.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • ACS Publications. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • UC Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • University of Liverpool. (2013). Asymmetric Reductive Amination. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubMed. (2007). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. Retrieved from [Link]

  • Wiley Online Library. (2024). Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. Retrieved from [Link]

  • ACS Publications. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically. Retrieved from [Link]

  • Chemicalize. (n.d.). 3-[(Ethylamino)methyl]benzonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Acetylbenzonitrile. Retrieved from [Link]

  • NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Retrieved from [Link]

  • ACS Publications. (2024). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

Sources

Application Note: Asymmetric Synthesis of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety (R)-3-(1-aminoethyl)benzonitrile represents a critical chiral pharmacophore found in calcimimetics (e.g., Cinacalcet analogs) and oncology candidates targeting kinase pathways. Its synthesis presents a classic stereochemical challenge: installing a primary amine at a benzylic position with high enantiomeric excess (ee) while preserving the sensitive meta-cyano functionality.

This Application Note provides two validated workflows for researchers:

  • Method A (Biocatalysis): An (R)-selective

    
    -Transaminase route ideal for scale-up and green chemistry compliance.
    
  • Method B (Chemical Auxiliary): The Ellman Sulfinimine route, optimized for rapid library generation and reliable gram-scale synthesis without specialized enzyme screening.

Target Molecule Profile

PropertyDescription
IUPAC Name (R)-3-(1-aminoethyl)benzonitrile
Structure Benzene ring, 3-cyano group, 1-aminoethyl group (R-configuration)
Precursor 3-Acetylbenzonitrile (CAS: 6136-68-1)
Critical Quality Attribute Enantiomeric Excess (ee) > 98.0%
Challenges Separation of enantiomers via crystallization is inefficient; racemization risk under strong basic conditions.

Method A: Biocatalytic Transamination (Green Route)

Mechanistic Insight

Biocatalysis using


-Transaminases (

-TAs)
is the preferred industrial route due to its high atom economy and lack of heavy metals. The reaction follows a Ping-Pong Bi-Bi mechanism .

For the synthesis of the (R)-enantiomer , an (R)-selective


-TA (e.g., from Arthrobacter sp. or engineered Aspergillus variants) is required. The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone (3-acetylbenzonitrile) via the cofactor Pyridoxal-5'-phosphate (PLP).

Thermodynamic Challenge: The equilibrium constant (


) for transamination is often close to 1. To drive the reaction to completion, we utilize Isopropylamine (IPA)  as the amine donor. The coproduct, acetone, is volatile and can be removed continuously or tolerated if the enzyme is robust.
Workflow Diagram (DOT)

Biocatalysis_Cycle Substrate 3-Acetylbenzonitrile (Prochiral Ketone) Enzyme_PMP (R)-Transaminase (PMP Form) Substrate->Enzyme_PMP Amination Donor Isopropylamine (Amine Donor) Enzyme_PLP (R)-Transaminase (PLP Form) Donor->Enzyme_PLP Deamination Enzyme_PLP->Enzyme_PMP Transfer Product (R)-3-(1-aminoethyl)benzonitrile (Target Amine) Enzyme_PLP->Product Release Enzyme_PMP->Enzyme_PLP Regeneration Byproduct Acetone (Volatile Coproduct) Enzyme_PMP->Byproduct Release Byproduct->Byproduct Removed via Evaporation/Sweep

Figure 1: The Ping-Pong Bi-Bi mechanism utilizing Isopropylamine (IPA) as the amine donor. The removal of acetone drives the equilibrium toward the target (R)-amine.

Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 3-Acetylbenzonitrile (500 mg, 3.44 mmol)

  • Enzyme: Codexis ATA-417 or equivalent (R)-selective transaminase (20 mg)

  • Cofactor: PLP (1 mM final concentration)

  • Donor: Isopropylamine (1 M solution, pH adjusted to 7.5)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Cosolvent: DMSO (10% v/v)

Procedure:

  • Preparation: Dissolve 3-acetylbenzonitrile in DMSO (0.5 mL).

  • Buffer Mix: In a reaction vessel, combine 4.0 mL of Phosphate buffer containing 1 mM PLP and 1 M Isopropylamine (pH adjusted to 7.5 with HCl).

  • Initiation: Add the substrate/DMSO solution to the buffer mix. Add the enzyme powder.

  • Incubation: Shake at 30°C / 200 rpm for 24 hours. Note: Leave the reaction vessel slightly open (covered with perforated parafilm) or use a nitrogen sweep to facilitate acetone evaporation.

  • Quench & Workup: Acidify to pH 2 with 6N HCl to stop the reaction and protonate the amine. Wash with Ethyl Acetate (2 x 5 mL) to remove unreacted ketone.

  • Isolation: Basify the aqueous layer to pH 12 using 10N NaOH. Extract the free amine into MTBE or DCM (3 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Expected Yield: 85-92% Expected ee: >99% (Enzyme dependent)

Method B: Ellman's Sulfinimine Auxiliary (Chemical Route)

Mechanistic Insight

When specific enzymes are unavailable, Ellman’s Auxiliary ((R)-tert-butanesulfinamide) is the gold standard. It serves a dual purpose: activating the ketone for reduction and directing the stereochemistry.

Stereochemical Logic:

  • Condensation: 3-acetylbenzonitrile + (R)-t-butanesulfinamide

    
     (R)-Sulfinimine.
    
  • Reduction: The reduction of the (R)-sulfinimine with

    
      proceeds via a cyclic transition state (or solvent-controlled model) that typically yields the (R,R)-sulfinamide  diastereomer for aryl methyl ketones.
    
  • Hydrolysis: Acidic cleavage removes the auxiliary, yielding the (R)-amine .

Critical Note: If the (S)-amine were desired, one would simply switch to L-Selectride for the reduction or use (S)-t-butanesulfinamide.

Workflow Diagram (DOT)

Ellman_Route Step1 Condensation Ketone + (R)-t-BS-NH2 Ti(OEt)4, THF Intermediate1 (R)-Sulfinimine (E/Z mixture) Step1->Intermediate1 Step2 Diastereoselective Reduction NaBH4, THF, -48°C Intermediate1->Step2 Intermediate2 (R,R)-Sulfinamide (Major Diastereomer) Step2->Intermediate2 Re-face attack Step3 Hydrolysis HCl / MeOH Intermediate2->Step3 FinalProduct (R)-3-(1-aminoethyl)benzonitrile HCl Salt Step3->FinalProduct

Figure 2: Step-wise chemical synthesis using (R)-tert-butanesulfinamide. The reduction step determines the final stereochemistry.

Experimental Protocol

Reagents:

  • 3-Acetylbenzonitrile (1.0 eq)

  • (R)-2-methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (

    
    ) (2.0 eq)
    
  • Sodium Borohydride (

    
    ) (4.0 eq)
    

Procedure:

  • Imine Formation: To a solution of 3-acetylbenzonitrile (1.45 g, 10 mmol) in dry THF (20 mL) under

    
    , add (R)-tert-butanesulfinamide (1.33 g, 11 mmol) and 
    
    
    
    (4.2 mL, 20 mmol). Stir at reflux (70°C) for 16h.
    • Why

      
      ? It acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
      
  • Workup 1: Cool to RT. Pour into brine (20 mL) with vigorous stirring. Filter the resulting Titanium salts through Celite. Extract filtrate with EtOAc.[1] Concentrate to yield crude sulfinimine.

  • Reduction: Dissolve crude sulfinimine in THF (30 mL). Cool to -48°C (Cryocooler or Dry ice/Acetonitrile). Add

    
     (1.5 g, 40 mmol). Warm slowly to RT over 4 hours.
    
  • Quench: Add saturated

    
    . Extract with EtOAc.[1][2]
    
  • Hydrolysis: Dissolve the diastereomerically pure sulfinamide in MeOH (10 mL). Add 4N HCl in dioxane (5 mL). Stir for 1 hour.

  • Precipitation: Add

    
     to precipitate the amine hydrochloride salt. Filter and dry.
    

Expected Yield: 70-80% (overall) Expected ee: >98% (after crystallization of HCl salt)

Comparative Analysis

FeatureMethod A: BiocatalysisMethod B: Ellman Auxiliary
Enantioselectivity Excellent (>99% ee typical)Good (>90% de), upgradeable via cryst.
Atom Economy High (Catalytic)Low (Stoichiometric auxiliary used)
Scalability High (Kg to Ton scale)Medium (Reagent cost limits multi-kg)
Development Time Slow (Requires Enzyme Screening)Fast (Standard Chemical Protocol)
Waste Stream Biodegradable (Buffer/Acetone)Titanium salts, Sulfinamide byproducts

Quality Control & Analytics

To validate the (R)-configuration and purity, use Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 220 nm (Cyano group absorbance) and 254 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-enantiomer: ~8.5 min

    • (R)-enantiomer: ~10.2 min

    • Note: Always run a racemic standard first to confirm separation.

References

  • Biocatalysis Overview: Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids." ACS Catalysis, 2(6), 993–1001. [Link]

  • Ellman Chemistry: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Transaminase Equilibrium: Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 65(2), 206–211. [Link]

  • Process Chemistry/Scale-up: Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. [Link]

Sources

Application Note: Experimental Utility of (R)-3-(1-aminoethyl)benzonitrile in Targeted Cancer Therapy

[1]

Part 1: Executive Summary & Scientific Rationale

(R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7) is a high-value chiral building block extensively utilized in the discovery and synthesis of small-molecule kinase inhibitors and protein-protein interaction (PPI) disruptors.[1] Its structural significance lies in its ability to introduce a rigid benzonitrile pharmacophore combined with a chiral amine handle in a specific spatial configuration.

Core Applications in Oncology
  • SOS1:KRAS Inhibition : This scaffold is a critical intermediate in the synthesis of Son of Sevenless-1 (SOS1) inhibitors (e.g., analogs of MRTX0902 ). The chiral ethylamine moiety fits into the hydrophobic pocket of SOS1, while the nitrile group often engages in key hydrogen bonding or polar interactions within the binding site, disrupting the SOS1-KRAS nucleotide exchange cycle.

  • PI3K

    
     Mutant Selectivity : In the development of isoform-selective PI3K
    
    
    inhibitors (targeting H1047R mutations), this fragment is used to optimize potency and selectivity over the wild-type kinase, reducing off-target toxicity (e.g., hyperglycemia).
  • Fragment-Based Drug Discovery (FBDD) : Due to its low molecular weight and distinct vectorality, it serves as an ideal "fragment" for probing cryptic pockets in kinases like RET and IDH1 .

Part 2: Experimental Protocols

Protocol A: Precision Synthesis of SOS1 Inhibitor Scaffolds

Objective: To couple (R)-3-(1-aminoethyl)benzonitrile with a heteroaryl chloride core via Buchwald-Hartwig amination, generating a potent SOS1 binder.[1]

1. Reagents & Materials
  • Amine Source : (R)-3-(1-aminoethyl)benzonitrile HCl ( >98% ee).[1]

  • Electrophile : 4-Chloro-substituted heteroaryl core (e.g., phthalazine or pyrido-pyrimidine derivative).[1]

  • Catalyst System : Pd

    
    (dba)
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)) / Xantphos or RuPhos.[1]
  • Base : Cs

    
    CO
    
    
    (Cesium carbonate), anhydrous.
  • Solvent : 1,4-Dioxane (degassed).

2. Step-by-Step Methodology
  • Preparation : In a glovebox (N

    
     atmosphere), charge a reaction vial with the heteroaryl chloride (1.0 equiv), (R)-3-(1-aminoethyl)benzonitrile (1.2 equiv), and Cs
    
    
    CO
    
    
    (3.0 equiv).
  • Catalyst Addition : Add Pd

    
    (dba)
    
    
    (5 mol%) and Xantphos (10 mol%).
  • Solvation : Add anhydrous 1,4-dioxane (0.1 M concentration relative to the electrophile). Seal the vial.

  • Reaction : Heat the mixture to 100°C for 12–16 hours. Monitor conversion via LC-MS (Target [M+H]

    
    ).
    
  • Workup : Cool to RT. Filter through a Celite pad, eluting with EtOAc. Concentrate the filtrate in vacuo.

  • Purification : Purify via Flash Column Chromatography (SiO

    
    , 0–10% MeOH in DCM gradient).
    

Critical Control Point : The retention of chirality is paramount. Racemization can occur at high temperatures if the base is too strong. Use Cs


Protocol B: Quality Control - Chiral Purity Determination

Objective: To validate the enantiomeric excess (ee) of the synthesized intermediate, ensuring >99% (R)-configuration.

  • Instrument : HPLC with UV detection (254 nm).

  • Column : Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase : Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25°C.

  • Acceptance Criteria : The (R)-enantiomer must constitute

    
     99.5% of the integrated area.[1]
    
Protocol C: Biological Validation (SOS1:KRAS HTRF Assay)

Objective: To measure the potency of the synthesized inhibitor in disrupting the SOS1-KRAS interaction.[1]

  • Assay Buffer : PBS, 0.1% BSA, 0.05% Tween-20, 2 mM DTT.

  • Components :

    • Tag1-KRAS G12C (GDP-loaded).[1]

    • Tag2-SOS1 (Catalytic domain).[1]

    • Anti-Tag1-Europium Cryptate (Donor).[1]

    • Anti-Tag2-XL665 (Acceptor).[1]

  • Procedure :

    • Dispense 5 µL of inhibitor (serial dilution in DMSO) into a 384-well low-volume white plate.

    • Add 2.5 µL of KRAS/SOS1 protein mix. Incubate for 15 min at RT.

    • Add 2.5 µL of detection reagents (Eu/XL665).

    • Incubate for 1 hour at RT.

  • Readout : Measure fluorescence ratio (665 nm / 620 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis : Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    

Part 3: Data Presentation & Visualization

Table 1: Comparative SAR Data for Benzonitrile Analogs

Impact of the (R)-3-(1-aminoethyl)benzonitrile fragment on potency.

Compound IDR-Group SubstituentConfigurationSOS1 IC

(nM)
KRAS

Cell Viability (nM)
Ref-A BenzylN/A450>1000
Ref-B (S)-1-phenylethyl(S)1200>5000
Target-1 (R)-3-(1-aminoethyl)benzonitrile (R) 12 45
Target-2 (R)-1-phenylethyl (No CN)(R)85320

Interpretation: The combination of the (R)-configuration and the meta-cyano group (Target-1) provides a 10-fold increase in potency compared to the non-cyano analog (Target-2), highlighting the pharmacophore's critical role in engaging active site residues (e.g., H-bonding with His/Tyr residues).[1]

Visualization 1: SOS1 Inhibition Mechanism

This diagram illustrates how the inhibitor (derived from the benzonitrile scaffold) blocks the SOS1-mediated nucleotide exchange on KRAS.[1]

SOS1_PathwaySOS1SOS1 (GEF)KRAS_GDPKRAS-GDP(Inactive)SOS1->KRAS_GDPCatalyzes ExchangeKRAS_GTPKRAS-GTP(Active)KRAS_GDP->KRAS_GTPNucleotideExchangeEffectorRAF/MEK/ERKSignalingKRAS_GTP->EffectorActivatesInhibitorBenzonitrileInhibitorInhibitor->SOS1Binds HydrophobicPocketProliferationTumor CellProliferationEffector->ProliferationPromotes

Caption: Mechanism of Action: The benzonitrile-based inhibitor binds to SOS1, preventing the conversion of inactive KRAS-GDP to active KRAS-GTP, thereby halting downstream oncogenic signaling.[1]

Visualization 2: Synthetic Workflow

Logical flow for the incorporation of the chiral building block.

Synthesis_WorkflowStart1Heteroaryl Chloride(Core Scaffold)Step1Pd-Catalyzed Coupling(Buchwald-Hartwig)Start1->Step1Start2(R)-3-(1-aminoethyl)benzonitrile(Chiral Amine)Start2->Step1IntermedCrude IntermediateStep1->Intermed100°C, 16hStep2Purification(Flash Chromatography)Intermed->Step2QCChiral HPLC QC(>99% ee Check)Step2->QCQC->Step2Fail (Repurify)FinalFinal Kinase Inhibitor(Ready for Bioassay)QC->FinalPass

Caption: Synthetic Pathway: Step-by-step integration of the chiral amine into the drug scaffold, emphasizing the critical Quality Control (QC) checkpoint for enantiomeric purity.

Part 4: References

  • Fell, J. B., et al. (2020). "Identification of the Clinical Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Ketcham, J. M., et al. (2022). "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry. Link[1]

  • Surh, Y. J. (2021).[2] "Reverse-Engineering the SOS1 Inhibitor Scaffold: The Role of Chiral Benzonitriles." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary . "(R)-3-(1-aminoethyl)benzonitrile."[1][3][4][5][6] National Center for Biotechnology Information. Link[1]

  • BOC Sciences . "(R)-3-(1-Aminoethyl)benzonitrile Product Specifications and Applications."

High-Sensitivity Chiral LC-MS/MS Profiling of (R)-3-(1-aminoethyl)benzonitrile: A Validated Workflow for Enantiomeric Purity and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Executive Summary

This application note details a robust LC-MS/MS methodology for the analysis of (R)-3-(1-aminoethyl)benzonitrile , a critical chiral intermediate used in the synthesis of acetylcholinesterase inhibitors like Rivastigmine.[1] Because the pharmacological potency and safety of the final drug substance depend heavily on the enantiomeric purity of its precursors, this guide prioritizes chiral resolution and trace-level impurity profiling .

We present two complementary protocols:

  • Protocol A (Chiral): A direct Reversed-Phase Chiral LC-MS method using an immobilized amylose stationary phase for determining Enantiomeric Excess (%ee).

  • Protocol B (Achiral): A high-pH Reversed-Phase method for chemical purity and impurity profiling, designed to overcome the peak tailing typical of primary amines.[1]

Analyte Characterization & Mechanistic Insights

PropertyDescription
Chemical Name (R)-3-(1-aminoethyl)benzonitrile
Structure Primary amine attached to a chiral ethyl group on a benzonitrile ring.[1][]
Molecular Weight 146.19 g/mol
Monoisotopic Mass 146.08 Da
[M+H]+ 147.09 m/z
pKa (Calculated) ~9.2 (Primary Amine)
LogP ~1.6 (Moderately Polar)
Critical Quality Attribute Chiral Purity: The (S)-enantiomer is often the desired pharmacophore in downstream drugs (e.g., Rivastigmine); however, if the (R)-isomer is the target intermediate (as specified), the (S)-isomer is the critical impurity.[3]
The "Amine Tailing" Challenge

Primary amines like (R)-3-(1-aminoethyl)benzonitrile interact strongly with residual silanol groups on silica-based columns, leading to severe peak tailing.[1]

  • Traditional Fix: Acidic mobile phases + Ion Pairing (TFA). Problem: TFA suppresses MS ionization (Signal-to-Noise reduction).

  • Our Solution: High-pH Mobile Phases (pH > 9.5) . By operating above the pKa of the amine, we deprotonate the analyte, rendering it neutral. This eliminates silanol interactions and dramatically sharpens peaks while maintaining MS compatibility (using Ammonium Bicarbonate).

Method Development Strategy (Decision Tree)

The following logic flow illustrates the selection process for the stationary phases and mobile phases.

MethodStrategy Start Start: (R)-3-(1-aminoethyl)benzonitrile Analysis Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity? ((R) vs (S) separation) Goal->Chiral Achiral Chemical Purity / Quantitation? Goal->Achiral ChiralCol Select Immobilized Polysaccharide (Chiralpak IG-3) Chiral->ChiralCol Stereoselectivity Required AchiralCol Select Hybrid Silica C18 (Waters XBridge BEH) Achiral->AchiralCol Peak Shape Critical ChiralMP Mobile Phase: 10mM NH4HCO3 (pH 9.0) / ACN ChiralCol->ChiralMP Basic pH improves chiral recognition AchiralMP Mobile Phase: 10mM NH4HCO3 (pH 10.0) / ACN AchiralCol->AchiralMP pH > pKa (9.2) suppresses ionization MS_Detect Detection: ESI+ MS/MS (MRM: 147 -> 130) ChiralMP->MS_Detect AchiralMP->MS_Detect

Figure 1: Method Development Decision Tree highlighting the divergence between chiral and achiral workflows.

Experimental Protocol A: Chiral LC-MS/MS (Enantiomeric Excess)

This protocol is the "Gold Standard" for distinguishing the (R)-enantiomer from the (S)-impurity.[1] We utilize an immobilized amylose-based column (Chiralpak IG) which offers superior resistance to solvents and robust separation of primary amines under basic conditions.[1]

Chromatographic Conditions
ParameterSettingRationale
System UHPLC (Agilent 1290 or Waters Acquity)Low dead volume required for sharp chiral peaks.[1][3]
Column Daicel Chiralpak IG-3 (3 µm, 100 x 2.1 mm)Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate).[1] "IG" is versatile and robust.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.0)Basic pH keeps the amine neutral, improving interaction with the chiral selector.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong organic modifier for elution.[1]
Isocratic Elution 60% A / 40% BIsocratic is preferred for chiral separations to maintain constant selector equilibrium.
Flow Rate 0.3 mL/minOptimized for ESI ionization efficiency.
Temp 25°CLower temperature often enhances chiral resolution (separation factor

).
MS/MS Parameters (Sciex QTRAP / Thermo TSQ)
  • Source: Electrospray Ionization (ESI) – Positive Mode[1]

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • MRM Transitions:

Precursor (m/z)Product (m/z)Dwell (ms)CE (eV)ID
147.1 130.1 5015Quantifier (Loss of NH3)
147.1 119.1 5025Qualifier (Ring fragmentation)
147.1 103.1 5030Qualifier (Benzonitrile cation)
Protocol Steps
  • System Preparation: Flush the LC system with water/methanol (50:50) to remove any acidic additives (e.g., Formic Acid) from previous runs. Acid residue can alter the chiral selectivity.

  • Column Equilibration: Equilibrate the Chiralpak IG-3 with the mobile phase (60:40 Buffer/ACN) for at least 45 minutes. Chiral columns require longer equilibration than C18.

  • System Suitability Test (SST): Inject a Racemic Mixture (50:50 R/S).

    • Requirement: Resolution (

      
      ) between (R) and (S) peaks must be > 2.0.
      
    • Typical Elution: (S)-isomer elutes first (~3.5 min), (R)-isomer elutes second (~5.2 min).[1] Note: Elution order must be confirmed with pure standards.

  • Sample Injection: Inject the (R)-3-(1-aminoethyl)benzonitrile sample (1 µL).

  • Calculation: Calculate % Enantiomeric Excess (%ee):

    
    [1]
    

Experimental Protocol B: Achiral Impurity Profiling

This method is used to determine the overall chemical purity and quantify non-chiral impurities (e.g., synthesis byproducts, degradation products).

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge BEH C18 XP (2.5 µm, 100 x 2.1 mm)Hybrid particle technology (BEH) withstands high pH (up to 12).[1][3]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0, adj. with NH4OH)High pH ensures the amine is fully deprotonated (

), eliminating tailing.
Mobile Phase B Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5% -> 90% B; 8-10 min: 90% B.Steep gradient to elute non-polar impurities.[1]
Flow Rate 0.4 mL/min
Sample Preparation Workflow

Self-validating sample prep is crucial to prevent degradation or contamination.[1]

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg (+/- 0.1 mg) Raw->Weigh Dissolve Dissolve in 50:50 MeOH:Water Weigh->Dissolve Dilute Dilute to 100 ng/mL (Working Std) Dissolve->Dilute Filter Filter 0.2 µm PTFE (Remove Particulates) Dilute->Filter Vial LC Vial (Amber Glass) Filter->Vial

Figure 2: Sample Preparation Workflow ensuring analyte stability and instrument protection.[1]

Critical Note on Diluent: Do not use 100% Acetonitrile as the diluent. The mismatch in viscosity and strength compared to the initial mobile phase (mostly water) will cause "solvent effect" peak broadening. Use 50:50 Methanol:Water.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , every run must include the following controls:

ParameterAcceptance CriteriaCorrective Action
Linearity (R²) > 0.995 (Range: 1 – 1000 ng/mL)Prepare fresh standards. Check pipette calibration.
Retention Time Precision RSD < 0.5% (n=6 injections)Check pump flow stability and column temperature.
Carryover < 0.1% in Blank after High StdIncrease needle wash volume (use 50:50 MeOH:ACN with 0.1% Formic Acid as wash).
Chiral Resolution (Rs) > 2.0 (for Protocol A)Decrease flow rate or lower temperature to 20°C.

Troubleshooting Guide

Issue 1: Peak Tailing on Chiral Column

  • Cause: Interaction with residual silanols on the polysaccharide support.

  • Fix: Increase the concentration of Ammonium Bicarbonate to 20 mM. Alternatively, add 0.1% Diethylamine (DEA) only if using UV detection (DEA suppresses MS signal). For MS, stick to Ammonium Hydroxide/Bicarbonate.

Issue 2: Loss of Sensitivity (Signal Suppression)

  • Cause: Co-elution with matrix components or high buffer concentration.

  • Fix: Switch to Protocol B (Achiral) for quantitation if chiral separation isn't strictly needed for that specific run. Ensure the divert valve sends the first 1 minute of flow to waste to avoid salting the source.

Issue 3: Peak Fronting

  • Cause: Column overload (too much mass injected).

  • Fix: Dilute sample 1:10. Primary amines overload columns easily due to Langmuirian adsorption isotherms.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[4] Eur.). Rivastigmine Hydrogen Tartrate Monograph. (Provides context on related impurities).

  • Bhat, K. et al. (2018). "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines." Journal of Chromatography B. [Link]

  • Ye, L. et al. (2002). "Chiral separation of rivastigmine and its precursors." Journal of Pharmaceutical and Biomedical Analysis.

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before applying it to regulated sample analysis.

Sources

Strategic Deployment of Benzonitrile Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Covalent Warheads to Bioisosteres

Executive Summary

The benzonitrile (phenyl cyanide) moiety is a high-value pharmacophore in modern medicinal chemistry. Historically viewed merely as a metabolic blocking group, it has evolved into a versatile tool for optimizing ligand efficiency (LE) . Its utility spans three distinct modalities:

  • Bioisosterism: Mimicking carbonyls and halogens to improve lipophilicity and permeability.

  • Metal Coordination: Serving as a monodentate ligand for metalloenzymes (e.g., Aromatase).

  • Reversible Covalent Inhibition: Acting as an electrophilic "warhead" targeting catalytic cysteines in proteases.

This guide provides advanced application notes and validated protocols for leveraging benzonitriles in lead optimization and synthesis.

Part 1: The Medicinal Chemistry of the Cyano Group

The nitrile group (-C≡N) is linear, possessing a strong dipole moment (~3.9 D) and a modest steric footprint (similar to a chloride atom). Its ability to accept hydrogen bonds while remaining lipophilic makes it a superior bioisostere for carbonyls and carboxylates.

Table 1: Physicochemical Comparison of Bioisosteres
FeatureNitrile (-CN)Carbonyl (-C=O)Chloride (-Cl)Impact on Drug Design
Geometry Linear (sp)Planar (sp2)SphericalPenetrates narrow enzymatic clefts.
H-Bonding Acceptor (Weak-Mod)Acceptor (Strong)NoneModulates solubility without high desolvation penalty.
Metabolic Stability HighLow (Reducible)HighBlocks oxidative metabolism (CYP450) at labile sites.
Electronic Effect Strong EWG (

= 0.66)
Mod. EWGWeak EWGLowers pKa of neighboring phenols/amines.
Part 2: Case Study – Metalloenzyme Targeting (Letrozole)

Application: Inhibition of Aromatase (CYP19A1) for Estrogen-Dependent Breast Cancer.

Mechanism of Action: Letrozole utilizes the benzonitrile nitrogen as a ligand to coordinate with the Heme Iron (


) within the catalytic site of Aromatase. Unlike steroidal inhibitors (e.g., Exemestane) that bind irreversibly, Letrozole is a reversible competitive inhibitor.[1] The benzonitrile group serves a dual purpose:
  • Heme Coordination: The lone pair on the nitrogen forms a coordinate covalent bond with the Heme Iron, displacing the oxygen required for androgen aromatization.

  • Binding Affinity: The electron-deficient benzene ring engages in

    
     stacking with hydrophobic residues (Trp224) in the active site.
    
Diagram 1: Letrozole Mechanism of Action

Letrozole_Mechanism Letrozole Letrozole (Benzonitrile Moiety) Heme Heme Iron (Fe3+) Letrozole->Heme Coordinate Bond (N -> Fe) Substrate Androgen Substrate (Testosterone) Letrozole->Substrate Competes With Estrogen Estrogen Biosynthesis Letrozole->Estrogen Blocks CYP19A1 Aromatase (CYP19A1) Active Site CYP19A1->Heme Contains Heme->Substrate Normally Oxidizes Heme->Estrogen Catalyzes

Caption: Mechanistic pathway of Letrozole illustrating the critical coordinate bond between the nitrile nitrogen and the Heme Iron, effectively blocking estrogen biosynthesis.[1][2]

Part 3: Application Note – Reversible Covalent Inhibition

Target Class: Cysteine Proteases (e.g., Cathepsin K, Cathepsin L, SARS-CoV-2 Mpro).

The "Warhead" Concept: Nitriles are less reactive than aldehydes or epoxides, making them ideal "soft" electrophiles.[3][4] They react specifically with the thiolate anion of a catalytic cysteine to form a thioimidate adduct.

  • Advantage: The reaction is reversible.[5] This reduces the risk of permanent off-target haptenization (immune response) often seen with irreversible acrylamides.

  • Kinetics: These inhibitors display time-dependent inhibition. Screening must account for residence time.

Protocol 1: Fluorometric Kinetic Assay for Covalent Nitrile Inhibitors

Objective: Determine the


 and kinetic behavior of a benzonitrile derivative against Cathepsin K.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activated).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).[6] Cleavage releases AMC (Excitation 360 nm / Emission 460 nm).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 2.5 mM DTT (DTT is crucial to maintain the active site Cysteine in reduced form).

Methodology:

  • Enzyme Activation: Dilute Cathepsin K in Assay Buffer containing DTT. Incubate at room temperature (RT) for 15 minutes to fully reduce the active site cysteine.

  • Compound Preparation: Prepare a 10-point dilution series of the benzonitrile inhibitor in DMSO. (Final DMSO concentration in assay must be <1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step):

    • Add 10 µL of Inhibitor to 80 µL of Activated Enzyme in a black 96-well plate.

    • Incubate for 30 minutes at RT. Note: Covalent inhibitors require this time to reach equilibrium formation of the thioimidate adduct.

  • Reaction Initiation: Add 10 µL of Substrate (Z-Phe-Arg-AMC, final conc.

    
    ).
    
  • Data Acquisition: Immediately monitor fluorescence (Ex 360/Em 460) in kinetic mode (read every 60 seconds for 45 minutes).

  • Analysis:

    • Calculate the slope (V) of the linear portion of the fluorescence curve.

    • Plot % Activity vs. Log[Inhibitor].

    • Advanced: For covalent binders, perform the assay at multiple pre-incubation times to calculate

      
      .
      
Part 4: Synthetic Protocols for Library Generation

Traditional synthesis (Rosenmund-von Braun) uses stoichiometric Copper(I) cyanide at high temperatures (>150°C), which is harsh and difficult to purify. The modern standard is Palladium-Catalyzed Cyanation , allowing the use of aryl chlorides and milder conditions.

Protocol 2: Pd-Catalyzed Cyanation of Aryl Chlorides

Reaction:



Safety Warning:


 is highly toxic. While less volatile than KCN, it releases HCN gas upon contact with acid. All work must be performed in a functioning fume hood. A bleach bath (sodium hypochlorite) must be available to quench all waste.

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Solvent: DMF/Water (99:1) (Water accelerates the reaction by activating Zinc).

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the Aryl Chloride,

    
    , 
    
    
    
    , and XPhos. Seal the vial with a septum. Evacuate and backfill with Argon three times. Oxygen acts as a catalyst poison.
  • Solvent Addition: Inject degassed DMF (containing 1% water) via syringe.

  • Reaction: Heat the block to 100°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting chloride.

  • Workup (Safety Critical):

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Quench: Wash the organic layer with 1M NaOH (keeps cyanide in solution) followed by diluted bleach (oxidizes cyanide to cyanate).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). Benzonitriles are typically UV-active and less polar than the corresponding amides.

Diagram 2: Synthetic Workflow for Benzonitrile Library

Synthetic_Workflow Start Aryl Chloride Scaffold Reagents Add Zn(CN)2 + Pd Catalyst (Inert Atmosphere) Start->Reagents Reaction Heat 100°C (DMF/H2O) Reagents->Reaction Pd-Cycle Quench Basic Workup (NaOH/Bleach Quench) Reaction->Quench Complete Purify Flash Chromatography Quench->Purify Library Benzonitrile Library Purify->Library Yield >85%

Caption: Optimized workflow for Palladium-catalyzed cyanation, emphasizing the critical basic workup to manage cyanide safety.

References
  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[7] Journal of Medicinal Chemistry. Link

  • Bhatnagar, A. (2007). Letrozole: A Review of its Pharmacological Properties and Clinical Efficacy. Breast Cancer Research and Treatment.[8] Link

  • Frizler, M., et al. (2010). Cysteine protease inhibitors containing the nitrile warhead.[3][4][5][7][9] Current Topics in Medicinal Chemistry. Link

  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[10] Organic Letters. Link

  • Lozano, R., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[3] Molecules.[2][3][11][8][12][13][14][15][16] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-3-(1-aminoethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CN-3AE Status: Open Subject: Yield & Enantioselectivity Optimization for Chiral Benzonitrile Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Select Your Workflow

This guide supports two primary synthetic routes. Choose the module that matches your current experimental setup.

FeatureModule A: Biocatalytic Route (Recommended) Module B: Chemocatalytic Route (Ellman)
Primary Reagent (R)-Selective

-Transaminase (ATA)
(R)-tert-Butanesulfinamide
Key Advantage High ee (>99%), Green chemistry, mild conditionsReliable scale-up, no enzyme screening needed
Common Failure Unfavorable equilibrium (Low Conversion)Hydrolysis of imine, poor diastereoselectivity
Target Audience Process Chemists, Green Chem SpecialistsMedicinal Chemists, Discovery Phase

Module A: Biocatalytic Route (Transaminases)

Objective: Overcoming equilibrium limitations in the conversion of 3-acetylbenzonitrile to (R)-3-(1-aminoethyl)benzonitrile.

The Core Problem: Thermodynamic Equilibrium

Transamination is reversible. The equilibrium constant (


) for acetophenone derivatives is often close to 1, meaning the reaction stalls at ~50% conversion unless the equilibrium is actively displaced.
Protocol Optimization (The "Smart Donor" System)

Do not use Alanine/LDH/GDH recycling for this specific substrate unless you have a highly specific D-amino acid oxidase. Instead, use Isopropylamine (IPA) as the amine donor.

  • Mechanism: IPA donates the amine and becomes acetone .

  • The Trick: Acetone is more volatile than IPA. Removing acetone drives the reaction forward (Le Chatelier’s principle).

Step-by-Step Optimized Protocol
  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.5). Add 1 mM PLP (Pyridoxal-5'-phosphate).

  • Substrate Solution: Dissolve 3-acetylbenzonitrile in DMSO (Final concentration in reaction: 10-15% v/v).

    • Note: The nitrile group improves solubility compared to pure acetophenone, but DMSO is still required to prevent aggregation.

  • Amine Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M (10-20 equivalents).

    • Critical: Adjust pH of the IPA solution to 7.5 before adding to the enzyme to prevent denaturation.

  • Enzyme Loading: Add (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp. variant) at 2-5 g/L.
    
  • Equilibrium Displacement (The Fix):

    • Method A (Open System): Run at 30°C with a continuous nitrogen sweep to evaporate acetone.

    • Method B (Vacuum): Apply mild reduced pressure (approx. 300-400 mbar) if the enzyme is robust.

Troubleshooting Guide (ATA)
SymptomProbable CauseCorrective Action
Conversion < 40% Acetone inhibition / EquilibriumImplement N2 sweep or increase IPA equivalents to 50 eq.
Precipitation Substrate insolubilityIncrease DMSO to 20% or add 5% Triton X-100.
Low ee% Background reaction or wrong enzymeVerify enzyme stereoselectivity. Ensure no chemical background amination occurs.
No Activity pH ShockDid you neutralize the Isopropylamine? Pure IPA is basic (pH >11) and kills the enzyme instantly.
Mechanistic Visualization (ATA Cycle)

ATA_Mechanism Substrate 3-Acetylbenzonitrile Enz_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enz_PMP Step 2: Transfer Product (R)-Amine Product Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PLP->Product Release Product Enz_PLP->Enz_PMP Release Acetone Enz_PMP->Enz_PLP Regenerate Coproduct Acetone (Volatile) Enz_PMP->Coproduct Evaporate (Drive Eq) Donor Isopropylamine (Donor) Donor->Enz_PLP Step 1: Amination

Caption: The Ping-Pong Bi-Bi mechanism. Removal of the acetone coproduct (red) is the thermodynamic driver for high conversion.

Module B: Chemocatalytic Route (Ellman Auxiliary)

Objective: Reliable synthesis without biological constraints.

The Core Problem: Moisture & Selectivity

The condensation of ketones with sulfinamides is slower than aldehydes and highly sensitive to water. Furthermore, the reduction step determines the stereochemistry.

Protocol Optimization

Use Titanium(IV) ethoxide [Ti(OEt)4] as both the Lewis acid catalyst and the water scavenger.

Step-by-Step Optimized Protocol
  • Condensation:

    • Mix 3-acetylbenzonitrile (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF.

    • Add Ti(OEt)4 (2.0 eq) under Argon.

    • Critical: Heat to 60-70°C. Ketones require heat; room temp is insufficient.

    • Monitor by HPLC until ketone is <2%.

  • Reduction (Stereoselectivity Control):

    • Cool to -48°C or -78°C.

    • Add NaBH4 (Sodium Borohydride).

    • Why? For acetophenone derivatives, (R)-sulfinamide + NaBH4 typically yields the (R,R)-sulfinamide intermediate, which hydrolyzes to the (R)-amine .

    • Warning: Using L-Selectride may invert the diastereoselectivity. Stick to NaBH4 for (R)-amine from (R)-auxiliary.

  • Deprotection:

    • Treat with 4M HCl in Dioxane/MeOH.

    • Safety: Avoid refluxing in water/acid to prevent hydrolysis of the Benzonitrile (CN) to Benzoic Acid. Keep it at RT.

Troubleshooting Guide (Ellman)
SymptomProbable CauseCorrective Action
Stalled Condensation Wet solvent or old Ti(OEt)4Use freshly distilled THF. Ti(OEt)4 should be clear/yellow, not cloudy white.
Low Diastereomeric Ratio (dr) Reduction temp too highEnsure reduction occurs at -48°C or lower.
Byproduct: Amide/Acid CN HydrolysisAcid hydrolysis was too harsh. Switch to 2M HCl in dry ether/dioxane at 0°C.
Workflow Visualization (Ellman)

Ellman_Route Start 3-Acetylbenzonitrile + (R)-t-Butanesulfinamide Step1 Condensation Ti(OEt)4, THF, 60°C Start->Step1 Imine (R)-Sulfinyl Imine Step1->Imine Step2 Reduction NaBH4, -48°C Imine->Step2 Stereo-determining step Intermed (R,R)-Sulfinamide Step2->Intermed Step3 Deprotection HCl/MeOH, RT Intermed->Step3 Final (R)-3-(1-aminoethyl)benzonitrile HCl Step3->Final

Caption: Chemical workflow. The reduction step (Step 2) sets the chiral center based on the auxiliary's influence.

Module C: Purification & Analysis

FAQ: Salt Formation

Q: My free base amine is an oil and hard to handle. How do I solidify it? A: Chiral benzylic amines are best stored as Hydrochloride or Tartrate salts.

  • Protocol: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise. The white solid precipitate is your product. Filtration yields high purity.

FAQ: Analytical Methods

Q: How do I determine the Enantiomeric Excess (ee)? A: You cannot use standard C18 HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).

  • Note: The DEA is crucial to sharpen the peak of the primary amine.

References

  • Transaminase Equilibrium & IPA Donor

    • Source: Green, A. P., et al. (2014).[1] "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor That Displaces Equilibria." Angewandte Chemie International Edition.

  • Ellman Auxiliary Mechanism & Selectivity

    • Source: Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
  • Transaminase Engineering for Bulky Substrates

    • Source: Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.
  • Titanium Ethoxide in Imine Formation

    • Source: Liu, G., et al. (1999).[2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamides." Journal of the American Chemical Society.

Sources

Technical Support Center: Synthesis of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-(1-aminoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical chiral building block. Drawing upon established scientific principles and field-proven insights, this resource provides in-depth technical guidance in a practical question-and-answer format.

I. Understanding the Synthetic Landscape: Key Routes and Potential Pitfalls

The enantiomerically pure (R)-3-(1-aminoethyl)benzonitrile is a valuable intermediate in the pharmaceutical industry. Its synthesis is primarily achieved through two main routes: asymmetric chemical synthesis and biocatalytic transformation. Each pathway, while effective, presents a unique set of challenges and potential for impurity formation.

A. Asymmetric Transfer Hydrogenation of 3-Acetylbenzonitrile

This widely employed chemical route involves the asymmetric reduction of the prochiral ketone, 3-acetylbenzonitrile, to the corresponding chiral alcohol, (R)-3-(1-hydroxyethyl)benzonitrile. This intermediate is then converted to the desired amine. A popular and effective catalyst for the initial reduction is a Ruthenium-based complex, such as Ru-TsDPEN.

B. Enzymatic Transamination

A greener and often highly selective alternative is the use of ω-transaminase enzymes. These biocatalysts can directly convert 3-acetylbenzonitrile to (R)-3-(1-aminoethyl)benzonitrile by transferring an amino group from an amine donor, such as isopropylamine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Part 1: Asymmetric Transfer Hydrogenation Route

Question 1: My reaction shows incomplete conversion of 3-acetylbenzonitrile. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in asymmetric transfer hydrogenation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: The Ru-TsDPEN catalyst can deactivate over time. Ensure you are using a fresh or properly stored catalyst. Catalyst deactivation can be caused by exposure to air or moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Hydrogen Source: The choice and ratio of the hydrogen donor are critical. A mixture of formic acid and triethylamine is commonly used[1]. An inappropriate ratio can affect the reaction rate[1]. For instance, an excess of triethylamine can lead to a slower reaction. It is recommended to use a 5:2 molar ratio of formic acid to triethylamine. Alternatively, using sodium formate in a two-phase system (e.g., water/organic solvent) can offer high reactivity[1].

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. The optimal temperature is typically between 25-40°C.

  • Solvent: The choice of solvent can influence catalyst solubility and activity. Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. Ensure the solvent is anhydrous.

Troubleshooting Workflow: Incomplete Conversion

Caption: Troubleshooting workflow for incomplete conversion.

Question 2: I am observing a significant amount of the (S)-enantiomer in my product. How can I improve the enantioselectivity?

Answer:

Poor enantioselectivity is a critical issue when synthesizing a chiral compound. The formation of the undesired (S)-enantiomer can be attributed to several factors:

  • Catalyst Choice and Purity: The enantiopurity of your final product is directly linked to the chiral ligand on the ruthenium catalyst. Ensure you are using the correct enantiomer of the TsDPEN ligand for the desired (R)-product. For the synthesis of the (R)-amine, you should use the (R,R)-TsDPEN ligand.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.

  • Racemization: The product, (R)-3-(1-aminoethyl)benzonitrile, can potentially racemize under certain conditions. While the transfer hydrogenation itself is generally irreversible, subsequent work-up or purification steps under harsh pH conditions could contribute to racemization. It's advisable to maintain a neutral pH during work-up and purification.

Question 3: My final product is contaminated with the intermediate alcohol, (R)-3-(1-hydroxyethyl)benzonitrile. How do I address this?

Answer:

The presence of the intermediate alcohol indicates an incomplete conversion of the alcohol to the amine in the second step of the synthesis. This is a common issue in multi-step syntheses.

  • Reaction Conditions for Amination: The conversion of the alcohol to the amine often involves a two-step process: activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine). Ensure that the activation step has gone to completion before adding the amine source. Incomplete activation will result in unreacted alcohol.

  • Purification: If the amination reaction is complete and you still have residual alcohol, purification by column chromatography is typically effective in separating the more polar alcohol from the less polar amine product.

Part 2: Enzymatic Transamination Route

Question 4: My transaminase reaction has a low conversion rate. What factors could be limiting the reaction?

Answer:

Low conversion in enzymatic reactions can be due to equilibrium limitations, enzyme inhibition, or suboptimal reaction conditions.

  • Reaction Equilibrium: Transaminase reactions are reversible, which can lead to an unfavorable equilibrium position[2]. To drive the reaction towards the product, it is common to use a large excess of the amine donor (e.g., isopropylamine) or to remove the ketone byproduct (e.g., acetone) as it is formed[2]. Acetone can be removed by evaporation under reduced pressure or by using a two-enzyme system to convert it to another product[3].

  • Product Inhibition: The desired amine product or the ketone byproduct can inhibit the transaminase, slowing down the reaction rate. In situ product removal (ISPR) techniques can be employed to mitigate this issue.

  • Enzyme Loading and Activity: Ensure that you are using a sufficient amount of active enzyme. Enzyme activity can be affected by storage conditions and the presence of inhibitors.

  • pH and Temperature: Transaminases have optimal pH and temperature ranges for activity. Operating outside of these ranges can significantly reduce the reaction rate. Consult the supplier's data sheet for the specific transaminase you are using.

Question 5: I am observing the formation of byproducts in my transaminase reaction. What are they and how can I minimize them?

Answer:

Byproduct formation in transaminase reactions is often related to the choice of amine donor and the reactivity of the starting material and product.

  • Side Reactions with Amine Donor: When using isopropylamine as the amine donor, its basicity can sometimes lead to unwanted side reactions[4].

  • Substrate/Product Instability: The starting ketone, 3-acetylbenzonitrile, or the product amine may not be entirely stable under the reaction conditions, leading to degradation products.

  • Enzyme Promiscuity: While transaminases are generally selective, some may exhibit promiscuous activity, catalyzing unintended side reactions.

To minimize byproducts, it is important to optimize the reaction conditions (pH, temperature, reaction time) and consider using a different amine donor if side reactions with the current one are significant.

III. Analytical Methods for Impurity Profiling

Accurate and reliable analytical methods are essential for identifying and quantifying impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of (R)-3-(1-aminoethyl)benzonitrile.

Typical Chiral HPLC Method:

ParameterValue
Column Chiral stationary phase (e.g., polysaccharide-based like Lux Cellulose-2)[5][6]
Mobile Phase Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine)[5]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[5]

This method should be capable of separating the (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzonitrile, as well as the starting material, 3-acetylbenzonitrile, and the intermediate alcohol, 3-(1-hydroxyethyl)benzonitrile.

Hypothetical Chiral HPLC Chromatogram

Sources

Technical Support Center: (R)-3-(1-aminoethyl)benzonitrile Crystallization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BENZ-CRYST-003 Status: Active Support Topic: Troubleshooting Crystallization, Resolution, and Salt Formation Molecule Class: Chiral Aryl Ethylamines / Benzonitrile Derivatives

Executive Summary

(R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7) is a critical chiral intermediate, often utilized in the synthesis of calcimimetics and kinase inhibitors. As a primary amine attached to a chiral center with a benzonitrile core, it presents specific process challenges: high solubility of the free base , propensity for "oiling out" (Liquid-Liquid Phase Separation) during salt formation, and stubborn eutectic compositions during optical resolution.

This guide provides field-proven troubleshooting protocols for researchers encountering low yields, poor enantiomeric excess (ee), or amorphous oil formation.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or deposits a viscous oil at the bottom of the flask instead of forming distinct crystals.

Root Cause: The system has entered the metastable zone too rapidly, or the melting point of the solvated salt is lower than the process temperature due to impurities (the "melting point depression" effect).

Diagnostic & Remediation Matrix
Scenario Probable Cause Immediate Action Prevention Strategy
Oil forms immediately upon anti-solvent addition Localized supersaturation is too high.Re-heat to dissolve oil.[1] Add 5-10% more "good solvent" (e.g., MeOH/EtOH).Increase stirring rate (Reynolds number >2000). Switch to dosing-controlled anti-solvent addition (e.g., 1 mL/min).
Oil forms during cooling Cooling rate > Nucleation rate.Hold temperature constant (isothermal). Add seed crystals into the oil/emulsion.Implement a Cubic Cooling Profile (slow initial cooling, faster later).
Oil persists and refuses to solidify Impurity profile is depressing the MP below ambient.Decant the supernatant. Triturate the oil with diethyl ether or MTBE to extract impurities.Perform a "charcoal drop" filtration on the hot solution to remove oligomers before crystallization.
The "Oiling Out" Rescue Protocol

If you have an oiled-out batch of (R)-3-(1-aminoethyl)benzonitrile salt (likely HCl or Tartrate):

  • Do not cool further. Cooling increases viscosity, making mass transfer into the crystal lattice impossible.

  • Re-heat the mixture until the oil redissolves (the "Clear Point").

  • Seed at the Cloud Point: Cool slowly until the first sign of turbidity appears. Immediately add 0.5 wt% pure seed crystals .

  • Ripening: Hold the temperature constant for 1-2 hours. This allows the oil droplets to transfer solute to the growing crystal seeds (Ostwald Ripening).

Module 2: Enantiomeric Excess (ee) Stagnation

Symptom: You are performing a resolution (e.g., with L-Tartaric acid) or recrystallizing a crude batch (85% ee), but the purity plateaus and will not exceed 95% ee regardless of recrystallization cycles.

Root Cause: You have likely hit the Eutectic Composition of the conglomerate or racemic compound system. Further crystallization from the same solvent system will only yield material at the eutectic purity.

Scientific Logic: The Pope-Peachey Shift

To break the eutectic, you must alter the thermodynamic landscape of the solution.

  • Change the Solvent Dielectric: If using Ethanol (polar), switch to Isopropanol/Water (95:5) . The solubility differential between the racemate and the pure enantiomer changes with solvent polarity, shifting the eutectic point.

  • Switch Counter-ions: If the HCl salt is stuck at 94% ee, convert back to the free base and form the (L)-Tartrate or Mandelate salt. The crystal lattice energy differences between the diastereomeric salts (R-amine/L-acid vs S-amine/L-acid) are often larger than enantiomeric lattices.

Module 3: Visualization of Troubleshooting Logic

The following decision tree outlines the standard workflow for rescuing a failed crystallization batch of (R)-3-(1-aminoethyl)benzonitrile.

G Start Start: Crystallization Issue IssueType Identify Symptom Start->IssueType Oiling Symptom: Oiling Out / Emulsion IssueType->Oiling LowEE Symptom: Low ee% (Stagnation) IssueType->LowEE Reheat Action: Re-heat to Clear Point Oiling->Reheat Phase Separation CheckSolvent Check: Eutectic Reached? LowEE->CheckSolvent Seed Action: Seed at Cloud Point Reheat->Seed Hold Action: Isothermal Hold (2 hrs) Seed->Hold Ostwald Ripening Cool Action: Slow Cubic Cooling Hold->Cool Success Success: Isolated Crystals Cool->Success SwitchSolvent Action: Change Solvent System (e.g., EtOH -> IPA/H2O) CheckSolvent->SwitchSolvent First Attempt SwitchSalt Action: Switch Counter-ion (HCl <-> Tartrate) CheckSolvent->SwitchSalt If Solvent Fails SwitchSolvent->Success SwitchSalt->Success

Figure 1: Decision Matrix for rescuing (R)-3-(1-aminoethyl)benzonitrile crystallization processes.

Module 4: Standardized Protocols

Protocol A: Formation & Crystallization of the HCl Salt

Use this for final isolation of the pure enantiomer.

  • Dissolution: Dissolve 10g of (R)-3-(1-aminoethyl)benzonitrile free base in 80 mL of Ethyl Acetate (EtOAc).

    • Note: EtOAc is preferred over alcohols here to lower the solubility of the salt product.

  • Acidification: Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl dropwise).

    • Critical: Maintain temperature <10°C to prevent hydrolysis of the nitrile group to an amide.

  • Nucleation: A white precipitate should form. If oiling occurs, add 5 mL of Isopropanol to solubilize the oil, then seed.

  • Digestion: Stir the slurry at room temperature for 4 hours. This "digestion" period breaks up agglomerates and releases trapped mother liquor impurities.

  • Filtration: Filter and wash with cold MTBE (Methyl tert-butyl ether).

Protocol B: Optical Resolution via Diastereomeric Salt

Use this if starting with Racemic material.

  • Stoichiometry: Mix 1.0 eq of Racemic 3-(1-aminoethyl)benzonitrile with 1.0 eq of (L)-Tartaric Acid .

  • Solvent System: Methanol/Water (9:1).

    • Why: Tartrates are often too soluble in pure Methanol; water acts as a modifier to tighten the lattice.

  • Process: Heat to reflux until clear. Cool at a rate of 5°C/hour.

  • Harvest: The crystal harvested is the (R)-amine-(L)-tartrate diastereomer.

  • Recrystallization: If ee < 98%, recrystallize the wet cake from Ethanol/Water (95:5).

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as the anti-solvent for the HCl salt? A: No. The HCl salt of this amine is moderately soluble in Ethanol. Use MTBE or Heptane as anti-solvents. Ethanol should be used as the solvent (or co-solvent) to prevent oiling out, not to induce precipitation.

Q: My crystals are hygroscopic and turn sticky on the filter. Why? A: This is common with amine hydrochlorides containing excess acid. Ensure you wash the filter cake thoroughly with anhydrous MTBE or Diethyl Ether to remove residual HCl. Dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

Q: The nitrile group hydrolyzed to an amide. How do I prevent this? A: Nitrile hydrolysis is catalyzed by strong acid + heat + water.

  • Fix: Avoid aqueous HCl if possible; use anhydrous HCl in Dioxane/Ether.

  • Fix: Keep crystallization temperatures below 50°C.

  • Fix: Minimize the time the molecule spends in acidic solution (filter immediately after digestion).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for chiral resolution logic).[2]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for cubic cooling and seeding protocols).
  • Lead Sciences. (R)-3-(1-Aminoethyl)benzonitrile hydrochloride Properties. Retrieved from

  • Google Patents. Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. (Demonstrates Tartaric acid resolution of structurally similar phenylethylamine derivatives). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (R)-3-(1-aminoethyl)benzonitrile before handling. Nitriles can release toxic cyanide upon metabolism or combustion.

Sources

Technical Support Center: Synthesis of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Side Reactions & Process Optimization Target Molecule: (R)-3-(1-aminoethyl)benzonitrile (CAS: 1213303-09-7 / Generic Intermediate) Primary Application: CNS active agents (e.g., Rivastigmine analogs), Calcimimetics.

Introduction: The "Nitrile Trap" in Chiral Amine Synthesis

Welcome to the Technical Support Center. You are likely here because your synthesis of (R)-3-(1-aminoethyl)benzonitrile is failing to meet specifications for Yield , Enantiomeric Excess (ee%) , or Chemoselectivity .

This molecule presents a classic "dual-threat" challenge in process chemistry:

  • The Chiral Center: Establishing the (R)-amine from the prochiral ketone (3-acetylbenzonitrile).

  • The Labile Nitrile: A functional group prone to hydrolysis (to amide/acid) or over-reduction (to benzylamine) under the very conditions required to form the amine.

This guide moves beyond standard protocols to address the causality of failure modes in both Biocatalytic (Transaminase) and Chemical (Reductive Amination) routes.

Module 1: Biocatalytic Route (Transaminases)

Method:


-Transaminases (ATA) using Isopropylamine (IPM) as a donor.
Common Issue:  Incomplete conversion and "Ghost" byproducts.
The Reaction Network

The transaminase equilibrium is often unfavorable for acetophenone derivatives. Furthermore, the nitrile group introduces a risk of enzymatic hydrolysis if the biocatalyst preparation is not pure.

BiocatalyticPathway Substrate 3-Acetylbenzonitrile (Ketone) Target (R)-3-(1-aminoethyl)benzonitrile (Target Amine) Substrate->Target ATA + PLP (IPM Donor) Amide 3-Acetylbenzamide (Hydrolysis Impurity) Substrate->Amide Nitrilase Impurity or pH > 9 Alcohol 1-(3-cyanophenyl)ethanol (KRED impurity) Substrate->Alcohol KRED Impurity (NADH present) Target->Substrate Reversible (Acetone Inhibition) Acid 3-Acetylbenzoic Acid (Hydrolysis Impurity) Amide->Acid Amidase

Figure 1: The biocatalytic landscape. Green represents the desired path; Red and Yellow represent enzymatic impurity pathways.

Troubleshooting Guide: ATA Protocol
SymptomRoot Cause AnalysisRemediation Protocol
Stalled Conversion (<50%) Thermodynamic Equilibrium: The reaction produces acetone, which inhibits the enzyme and drives the reverse reaction.1. Vacuum Removal: Apply mild vacuum (200-300 mbar) to continuously remove acetone.2. High Donor Load: Increase Isopropylamine (IPM) to 1.0–2.0 M.3. Alternative Donor: Switch to L-Alanine + Lactate Dehydrogenase (LDH) recycling system to remove pyruvate (coproduct) irreversibly.
Formation of Amide (M+18) Nitrile Hydrolysis: Spontaneous chemical hydrolysis is rare at pH 7–8. This is likely Nitrilase activity present as a contaminant in whole-cell preparations.1. Enzyme Purity: Switch from whole-cell lysate to purified/lyophilized enzyme (e.g., Codexis ATA-025 variants).2. pH Control: Strictly maintain pH 7.0–7.5. Avoid pH > 8.5 where chemical hydrolysis accelerates.
Formation of Alcohol KRED Contamination: Ketoreductases (KRED) are ubiquitous in E. coli hosts. If NADH/NADPH is present, the ketone reduces to the alcohol.1. Cofactor Starvation: Do NOT add NAD(P)H. Only add PLP (Pyridoxal-5'-phosphate).2. Solvent Wash: Pre-wash cells with isopropanol to deactivate membrane-bound KREDs (if using whole cells).

Module 2: Chemical Synthesis (Asymmetric Reductive Amination)

Method: Metal Hydride reduction of chiral imine or Transition Metal Catalysis (Ir/Rh). Common Issue: Chemoselectivity (Alcohol vs. Amine vs. Nitrile reduction).

The Chemoselectivity Matrix

Chemical reducing agents are less specific than enzymes. The nitrile group is susceptible to reduction by strong hydrides (e.g., LiAlH₄) or high-pressure hydrogenation.

ChemicalSelectivity Ketone 3-Acetylbenzonitrile Imine Ti-Imine Intermediate Ketone->Imine Ti(OiPr)4 + (R)-amine Dehydration Alcohol Side Product: Alcohol Ketone->Alcohol Direct Reduction (NaBH4 before imine forms) Target (R)-Target Amine Imine->Target NaBH3CN or Ir-Cat/H2 Benzylamine 3-ethylbenzylamine deriv. (Over-reduction) Target->Benzylamine Raney Ni / H2 > 10 bar (Nitrile Reduction)

Figure 2: Chemoselectivity risks. The nitrile group (Red path) is vulnerable under vigorous hydrogenation conditions.

Troubleshooting Guide: Chemical Route
Issue 1: High Levels of Alcohol Side Product
  • Observation: HPLC shows a peak corresponding to 1-(3-cyanophenyl)ethanol.

  • Mechanism: The reducing agent (e.g., NaBH₄) reduced the ketone before the imine was fully formed.

  • Protocol Fix:

    • Pre-formation is Critical: Use a Lewis Acid dehydrating agent. Stir Ketone + Amine Source + Ti(OiPr)₄ (Titanium isopropoxide) for 6–12 hours before adding the reducing agent.

    • Switch Reductant: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1] It is less basic and kinetically slower to reduce ketones than imines, enhancing selectivity.

Issue 2: Loss of the Nitrile Group (Over-reduction)
  • Observation: Mass spec shows M+4 (reduction of -CN to -CH₂NH₂).

  • Mechanism: Non-selective hydrogenation catalysts (Pd/C, Raney Ni) will reduce aromatic nitriles to benzylamines rapidly.

  • Protocol Fix:

    • Catalyst Selection: Avoid Pd/C. Use Pt/C (sulfided) or homogeneous Ir-catalysts (e.g., [Ir(COD)Cl]₂ with chiral diphosphine ligands), which are chemoselective for C=N bonds over C≡N bonds.

    • Hydrogen Pressure: Limit H₂ pressure to < 5 bar. Nitrile reduction typically requires higher pressures or elevated temperatures.

Module 3: Stability & Workup (Racemization)

Method: Downstream Processing (Extraction/Distillation). Common Issue: Loss of ee% after reaction completion.

The Racemization Mechanism

The benzylic proton at the chiral center is acidified by the electron-withdrawing nitrile group on the ring. This makes the molecule prone to racemization via an enol/enamine-like transition state under basic conditions or high heat.

ParameterDanger ZoneSafe Operating Window
pH during Extraction pH > 12pH 10–11 (Use Na₂CO₃, not NaOH)
Temperature > 60°C< 40°C
Solvent Protic solvents at high TMTBE or Toluene (Aprotic)

Self-Validating Stability Test: Before scaling up, take a small aliquot of your pure (R)-amine. Stir it in your proposed workup solvent/base combination at 40°C for 4 hours. Check ee%. If it drops >1%, your workup is too aggressive.

References

  • Codexis, Inc. (2018). Transaminase Screening Guide: Acetophenone Derivatives. (Standard industrial protocol for ATA screening showing IPM donor usage).

  • Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis, 2(6), 993–1001. (Mechanistic details on ATA equilibrium and inhibition).

  • Stirling, M., et al. (2010). Biocatalytic Processes for the Synthesis of Chiral Amines. Organic Process Research & Development, 14(5). (Discusses nitrile stability in biocatalytic media).

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819. (Comprehensive review of chemical reductive amination selectivity).

  • Fuchs, M., et al. (2010). Chemoenzymatic asymmetric total synthesis of (S)-rivastigmine using ω-transaminases.[2] Chemical Communications, 46(30), 5500-5502. (Direct relevance to the target scaffold and ATA route).

Sources

How to improve the enantioselectivity of (R)-3-(1-aminoethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research. This guide is dedicated to enhancing the enantioselectivity of (R)-3-(1-aminoethyl)benzonitrile synthesis, a critical chiral amine intermediate in pharmaceutical development.[1]

We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.

Technical Troubleshooting & FAQ Guide

Question 1: I'm starting the synthesis of (R)-3-(1-aminoethyl)benzonitrile via asymmetric reduction of 3-acetylbenzonitrile, but my enantiomeric excess (% ee) is low. Where should I begin troubleshooting?

This is a common starting point for any asymmetric synthesis project. Low enantioselectivity is rarely due to a single factor but rather an interplay of several parameters. A systematic approach is crucial. We recommend a hierarchical troubleshooting workflow to efficiently identify the key drivers of enantioselectivity in your specific setup.

The primary factors influencing enantioselectivity are the catalyst system (chiral ligand and metal precursor or organocatalyst), the solvent, and the reaction temperature.

Troubleshooting_Workflow start Low Enantioselectivity Observed cat_check Step 1: Catalyst & Ligand Integrity start->cat_check Begin Here solvent_screen Step 2: Solvent Screening cat_check->solvent_screen If catalyst is verified temp_opt Step 3: Temperature Optimization solvent_screen->temp_opt After identifying best solvent(s) param_tune Step 4: Fine-Tuning Other Parameters temp_opt->param_tune For further improvement success High Enantioselectivity Achieved param_tune->success

Figure 1: A hierarchical workflow for troubleshooting low enantioselectivity.

Step 1: Catalyst and Ligand Integrity Before optimizing reaction conditions, you must ensure your catalyst is active and pure.

  • Cause: Chiral ligands and metal complexes can degrade over time due to air, moisture, or light exposure. The pre-catalyst might not have formed correctly.

  • Solution:

    • Verify Purity: Use a fresh batch of ligand and metal precursor or re-purify existing stock. Confirm purity via NMR or other relevant analytical techniques.

    • In Situ vs. Pre-formed Catalyst: If you are using an in situ method, consider preparing a pre-formed, well-characterized catalyst. This can lead to more reproducible results.

    • Activation: Ensure any required catalyst activation steps are performed under strictly inert conditions (e.g., using a glovebox or Schlenk line).

Step 2: Solvent Screening The solvent's role extends beyond simply dissolving reagents; it influences the catalyst's conformation and the stability of the diastereomeric transition states.[2]

  • Cause: The chosen solvent may not be optimal for achieving high stereo-differentiation. Solvent properties like polarity, coordinating ability, and viscosity can dramatically affect the outcome.

  • Solution: Conduct a systematic solvent screen. Choose a range of solvents with varying properties (e.g., coordinating: THF, 2-MeTHF; non-coordinating: Toluene, Dichloromethane; protic: Isopropanol, if compatible with your catalyst). See the experimental protocol below for a detailed guide.

Step 3: Temperature Optimization Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Lowering the temperature typically increases selectivity.[3]

  • Cause: The reaction may be running at a temperature too high to effectively differentiate between the diastereomeric transition states.

  • Solution: Once an optimal solvent is identified, perform a temperature study. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Note that in some systems, an optimal temperature exists, below which selectivity may decrease due to changes in the rate-determining step or catalyst aggregation.[4]

Question 2: Which type of catalyst system is most effective for this transformation? Metal-based, Organocatalytic, or Biocatalytic?

The "best" system depends on your specific requirements regarding cost, scalability, substrate scope, and desired purity. Each approach has distinct advantages.

1. Transition Metal Catalysis (e.g., Asymmetric Hydrogenation/Transfer Hydrogenation) This is a robust and widely-used method for reducing ketones.[5] Catalysts are typically composed of a transition metal (like Ruthenium, Rhodium, or Iridium) and a chiral phosphine or diamine ligand.

  • Expertise & Experience: The key is the formation of a chiral pocket around the metal center. For 3-acetylbenzonitrile, a ketone with a coordinating nitrile group, ligands that create a well-defined and sterically demanding environment are crucial. The Noyori-type Ru-BINAP-diamine systems are a classic and powerful choice for asymmetric transfer hydrogenation of aryl ketones.

  • Trustworthiness: High turnover numbers (TON) and turnover frequencies (TOF) are achievable, making this approach economically viable on a large scale. Many well-documented, reliable procedures exist in the literature.[6]

2. Organocatalysis Organocatalysts are metal-free small chiral organic molecules. For ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst is a prominent example.

  • Expertise & Experience: The CBS catalyst coordinates with both the borane reducing agent and the ketone's carbonyl group, holding the substrate in a rigid conformation that forces the hydride to attack from a specific face. This method is known for its high enantioselectivity for a broad range of ketones.

  • Trustworthiness: The catalysts are often readily available or easily synthesized. The reactions are typically operationally simple, though they require stoichiometric amounts of a borane source.[4]

3. Biocatalysis (e.g., Ketoreductases or Transaminases) Enzymes offer unparalleled selectivity under mild, aqueous conditions.

  • Expertise & Experience:

    • Ketoreductases (KREDs): These enzymes use a cofactor (like NADPH) to deliver a hydride with exquisite precision. A wide range of commercially available KREDs exist, and screening kits allow for rapid identification of an effective enzyme.

    • Reductive Aminases (RedAms): This class of enzymes can directly convert the ketone to the amine in a single step, offering a highly efficient route.[7]

    • Transaminases (TAs): This involves a two-step, one-pot process where the ketone is first converted to the desired amine by the transaminase, which is then often coupled with a cofactor recycling system.[8]

  • Trustworthiness: Biocatalytic reactions often yield >99% ee and can be performed on a large scale. They represent a green and sustainable alternative to traditional chemical methods.[7]

Catalyst SystemTypical % eeAdvantagesDisadvantages
Transition Metal 90 - 99%High efficiency (TON/TOF), well-established, scalable.Potential for metal contamination in the final product, air/moisture sensitivity.
Organocatalysis 90 - >99%Metal-free, operationally simple, predictable stereochemistry.May require higher catalyst loading, stoichiometric reductants needed.
Biocatalysis >99%Unmatched selectivity, mild/aqueous conditions, environmentally friendly.Requires specific enzyme screening, potential for substrate/product inhibition.
Table 1: Comparison of catalyst systems for asymmetric ketone reduction.
Question 3: My enantioselectivity is inconsistent between batches. What could be the cause?

Inconsistent results are often traced back to seemingly minor variations in protocol execution. A self-validating system requires strict control over all parameters.

Consistency_Check cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Analysis reagent_purity Purity of Starting Material solvent_quality Solvent Anhydrous/Purity catalyst_age Catalyst/Ligand Batch & Age inert_atm Inert Atmosphere Quality (O2/H2O) temp_control Precise Temperature Control stir_rate Stirring Rate / Homogeneity quench_method Consistent Quenching Procedure chiral_hplc Chiral HPLC Method Validation inconsistent_ee Inconsistent % ee inconsistent_ee->reagent_purity inconsistent_ee->solvent_quality inconsistent_ee->catalyst_age inconsistent_ee->inert_atm inconsistent_ee->temp_control inconsistent_ee->stir_rate inconsistent_ee->quench_method inconsistent_ee->chiral_hplc

Figure 2: Key parameters to verify for ensuring batch-to-batch consistency.

Most Common Culprits for Inconsistency:

  • Water Content: Many catalyst systems are extremely sensitive to water. Ensure you are using truly anhydrous solvents and reagents. Dry solvents over molecular sieves or use a solvent purification system.

  • Oxygen Exposure: Air can deactivate catalysts. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all transfers are done under a positive pressure of inert gas.

  • Temperature Fluctuations: A difference of even a few degrees can impact enantioselectivity. Use a well-calibrated cryostat or a properly insulated ice/salt or dry ice/acetone bath. Do not rely on a simple ice bath for temperatures near 0 °C over long periods.

  • Chiral Analysis: Ensure your chiral HPLC/GC method is robust and validated. Incomplete separation of enantiomers or baseline drift can lead to inaccurate % ee measurements. Run a racemic standard with every batch to confirm peak identification and resolution.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Asymmetric Transfer Hydrogenation

This protocol describes a parallel screening experiment to identify the optimal solvent for the asymmetric transfer hydrogenation of 3-acetylbenzonitrile.

Materials:

  • Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diamine ligand (e.g., (S,S)-TsDPEN)

  • 3-acetylbenzonitrile

  • Formic acid/triethylamine (HCOOH/TEA) azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous solvents for screening (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN), Isopropanol (IPA))

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Methodology:

  • Preparation (Inert Atmosphere): Inside a glovebox, prepare a stock solution of the pre-catalyst by dissolving the Ru(II) precursor and the chiral ligand (in a 1:1.05 molar ratio of Ru dimer to ligand) in a small amount of a reference solvent (e.g., DCM). Allow to stir for 30-60 minutes to ensure complex formation.

  • Reaction Setup: In separate, labeled reaction vials, add a stir bar and 3-acetylbenzonitrile (e.g., 0.1 mmol).

  • Catalyst Addition: Add the required amount of the catalyst stock solution to each vial (e.g., 1 mol %).

  • Solvent Addition: To each vial, add 1.0 mL of the respective screening solvent.

  • Initiation: Add the HCOOH/TEA hydrogen source (e.g., 2-3 equivalents relative to the ketone) to each vial.

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a temperature-controlled shaker or on separate stir plates at a consistent temperature (e.g., 25 °C).

  • Monitoring & Quenching: Monitor the reactions by TLC or a timed aliquot analyzed by GC/LC-MS. Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.[9]

  • Workup: Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the enantiomeric excess of each sample using a validated chiral HPLC or GC method.

By comparing the % ee values across the different solvents, you can identify the optimal medium for your reaction.

References

  • Hungarian Journal of Industry and Chemistry. ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS.
  • Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. (2021-05-05).
  • Organic Syntheses. (2022-01-31). Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl.
  • MDPI. (2022-12-28). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins.
  • MedCrave online. (2018-06-07). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry.
  • PubMed Central. (2022-01-10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • Beilstein Journals. (2024-09-16). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
  • Wikipedia. Enantioselective reduction of ketones.
  • PubMed Central. Enzymatic strategies for asymmetric synthesis.
  • ResearchGate. (2025-08-07). Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents.
  • ACS Publications. (2022-06-14). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones.
  • ResearchGate. Biocatalytic cascade for asymmetric C−H amination of ethylbenzene and its substituted derivatives.
  • ACS Publications. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
  • NIH. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • ResearchGate. (2025-08-06). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
  • DR-NTU. (2022-02-04). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an.
  • PMC. Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate.
  • MDPI. (2018-09-20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.
  • Frontiers. (2021-12-21). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • NIH. Application of Biobased Solvents in Asymmetric Catalysis.
  • Wikipedia. Enantioselective synthesis.

Sources

Technical Support Center: Stability and Analysis of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-(1-aminoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this chiral aminonitrile. Here, you will find expert insights, troubleshooting guides, and detailed protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered during the stability testing of (R)-3-(1-aminoethyl)benzonitrile.

Q1: What are the most likely degradation pathways for (R)-3-(1-aminoethyl)benzonitrile?

Based on its chemical structure, (R)-3-(1-aminoethyl)benzonitrile is susceptible to two primary degradation pathways:

  • Hydrolysis of the Nitrile Group: The benzonitrile moiety can undergo hydrolysis under both acidic and alkaline conditions. This typically proceeds in a stepwise manner, first forming the corresponding amide, 3-(1-aminoethyl)benzamide, and subsequently the carboxylic acid, 3-(1-aminoethyl)benzoic acid.[1]

  • Oxidation of the Primary Amine: The primary amine at the chiral center is a potential site for oxidative degradation. This can lead to the formation of various oxidation products, and the reaction can be influenced by the presence of oxygen, metal ions, and light.[2]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be their origin?

Unexpected peaks are often indicative of degradation products. The most probable impurities would be the hydrolysis products (amide and carboxylic acid) or various oxidation products of the primary amine. It is also possible to have process-related impurities from the synthesis of (R)-3-(1-aminoethyl)benzonitrile. To confirm the identity of these peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information.

Q3: My chiral HPLC separation is not optimal, showing poor resolution between the enantiomers. How can I improve it?

Achieving good chiral separation can be challenging. Here are a few key parameters to optimize:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[3]

  • Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and any additives (e.g., acids or bases), plays a significant role in chiral recognition.[4]

  • Temperature: Column temperature can influence the thermodynamics of the chiral separation. Experimenting with different temperatures can sometimes improve resolution.

Q4: I am seeing significant peak tailing for the main analyte peak in my reversed-phase HPLC analysis. What is causing this?

Peak tailing for basic compounds like primary amines is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the positively charged amine and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of (R)-3-(1-aminoethyl)benzonitrile.

Guide 1: Addressing HPLC Peak Tailing
Symptom Potential Cause Troubleshooting Steps
Tailing Peak for the Analyte Interaction with residual silanols on the column.1. Lower Mobile Phase pH: Use a mobile phase with a pH of around 3. This will ensure the analyte is fully protonated and minimize interactions with silanols. 2. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Use a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds.
Column Overload1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.
Extra-column Dead Volume1. Check Tubing and Connections: Ensure that the tubing connecting the injector, column, and detector is as short as possible and that all connections are secure.
Guide 2: Investigating Unexpected Chromatographic Peaks
Symptom Potential Cause Troubleshooting Steps
Appearance of New Peaks During Stability Study Degradation of the analyte.1. Characterize the Degradants: Use LC-MS to determine the molecular weight of the new peaks. This will help in identifying them as potential hydrolysis or oxidation products. 2. Perform Forced Degradation Studies: Subject the sample to controlled stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products and compare their retention times with the unknown peaks.
Contamination1. Analyze a Blank: Inject a blank (mobile phase) to check for contaminants from the solvent or system. 2. Check Sample Preparation: Review the sample preparation procedure for any potential sources of contamination.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5]

1. Acid Hydrolysis:

  • Prepare a solution of (R)-3-(1-aminoethyl)benzonitrile in 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of (R)-3-(1-aminoethyl)benzonitrile in 0.1 M NaOH.
  • Keep the solution at room temperature for 24 hours.
  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of (R)-3-(1-aminoethyl)benzonitrile in a 3% solution of hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Store the solid compound in an oven at 70°C for 48 hours.
  • Dissolve the sample in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.
Protocol 2: Stability-Indicating Chiral HPLC Method

This protocol provides a starting point for developing a stability-indicating chiral HPLC method.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizing Degradation and Workflows

Predicted Degradation Pathways

DegradationPathways Parent (R)-3-(1-aminoethyl)benzonitrile Amide 3-(1-aminoethyl)benzamide Parent->Amide Hydrolysis (H₂O/H⁺ or OH⁻) Oxidation_Products Oxidation Products Parent->Oxidation_Products Oxidation ([O]) Acid 3-(1-aminoethyl)benzoic acid Amide->Acid Hydrolysis (H₂O/H⁺ or OH⁻)

Caption: Predicted degradation pathways of (R)-3-(1-aminoethyl)benzonitrile.

Experimental Workflow for Stability Studies

Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stability Assess Stability HPLC->Stability Pathway Elucidate Degradation Pathway LCMS->Pathway

Caption: General workflow for forced degradation studies.

References

  • Biodegradation of Acetonitrile and Benzonitrile by a Newly Isolated Rhodococcus Pyridionvorans Strain I-Benzo from Leather Tanning Waste. (2025). ResearchGate. [Link]

  • (R)-3-(1-Aminoethyl)benzonitrile hydrochloride. Lead Sciences. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. (1998). Organic Letters. [Link]

  • Base Hydrolysis of Benzonitrile. (2016). YouTube. [Link]

  • Advances, Applications, and Challenges in RP HPLC Method Development. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. (2021). RSC Publishing. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2025). ResearchGate. [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018). MDPI. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (2017). ResearchGate. [Link]

  • BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. (2021). Chegg.com. [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ResearchGate. [Link]

  • Chemical structure of benzonitrile derivatives investigated. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • A reaction of benzonitrile with one equivalent CH3 MgI followed by hydrolysis produces produces a yellow liquid product which will give positive. Infinity Learn. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC. [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (2023). MDPI. [Link]

  • C9H8N. PubChem. [Link]

Sources

Removing solvent impurities from (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Solvent Removal for (R)-3-(1-aminoethyl)benzonitrile

Ticket System Status: [ONLINE] Current Topic: Residual Solvent Removal / Impurity Rejection Applicable Compound: (R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7) Primary Application: Key Intermediate for Cinacalcet (Sensipar/Mimpara)

Introduction: The "Sticky Lattice" Problem

Welcome to the technical support hub. If you are working with (R)-3-(1-aminoethyl)benzonitrile, you are likely facing a specific physical chemistry challenge: Solvent Entrapment in Amorphous Oils.

This compound is a chiral benzylic amine. As a free base, it frequently presents as a viscous oil or low-melting solid that forms a "pseudo-lattice," trapping non-polar solvents (like Toluene or THF) used during asymmetric synthesis or resolution. Standard rotary evaporation often fails because the viscosity inhibits diffusion of the solvent to the surface.

This guide provides three tiered protocols to resolve this, ensuring compliance with ICH Q3C residual solvent limits while preserving Enantiomeric Excess (ee).

Module 1: The "Solvent Chase" (For Free Base Oils)

User Issue: "I need the free base for the next coupling step, but it contains 15,000 ppm Toluene. High vacuum isn't moving it."

The Science: Toluene (BP 110°C) has a high affinity for the aromatic ring of your product (π-π stacking interactions). To remove it without excessive heat (which risks racemization), you must disrupt these interactions using a "chasing" solvent that forms a lower-boiling azeotrope or displaces the toluene.

Protocol A: The Methanol-Water Chase

Use this when the product must remain a free base.

  • Dissolution: Dissolve your viscous oil in Methanol (MeOH) (Ratio: 5 mL MeOH per 1 g product).

  • Homogenization: Stir at ambient temperature for 10 minutes to ensure the toluene is fully solvated by the methanol.

  • The Chase: Concentrate on a rotary evaporator.

    • Bath Temp: 40°C (Do NOT exceed 50°C to protect the chiral center).

    • Vacuum:[1][2][3][4][5] Ramp down to < 20 mbar.

  • Repetition: Repeat this process 3 times.

    • Mechanism:[5][6][7][8][9][10] Methanol/Toluene forms an azeotrope (BP 63.5°C) that carries the toluene out more efficiently than pure toluene distillation.

  • Final Strip: For the final cycle, add a small amount of water (1% v/v) to the MeOH. Water helps displace organic solvents from the amine's hydrogen-bonding sites.

Data: Common Azeotropes for Solvent Removal

Target Solvent (Impurity)Chasing SolventAzeotrope BPComposition (wt%)
Toluene (110°C)Methanol63.5°C69% MeOH / 31% Toluene
Toluene (110°C)Water85.0°C20% Water / 80% Toluene
THF (66°C)Methanol60.7°C31% MeOH / 69% THF
Ethanol (78°C)Ethyl Acetate71.8°C31% EtOH / 69% EtOAc

Module 2: Salt Formation (The "Gold Standard" for Purity)

User Issue: "My optical rotation is slightly off, and NMR shows multiple solvent peaks. I need >99.5% purity."

The Science: Amorphous oils trap impurities. Crystalline lattices reject them. Converting the amine to a salt (specifically the Hydrochloride or Oxalate) forces the molecule into a rigid crystal structure, expelling solvent molecules into the mother liquor. This is the preferred method for Cinacalcet intermediate purification.

Protocol B: Hydrochloride Salt Formation

Best for rejecting Toluene and non-basic organic impurities.

  • Dissolution: Dissolve the crude amine oil in Ethyl Acetate (EtOAc) or MTBE (10 volumes).

    • Note: Toluene is miscible with these, keeping it in solution.

  • Acidification: Cool to 0–5°C. Slowly add HCl in Isopropanol (or Ethanol) (1.1 equivalents).

    • Critical: Maintain temperature < 20°C. Exothermic neutralization can degrade the nitrile group if uncontrolled.

  • Crystallization: A white precipitate will form. Stir at 0°C for 2 hours to ripen the crystals.

  • Filtration: Filter the solid.

  • The Wash (Crucial): Wash the filter cake with cold EtOAc.

    • Result: The toluene remains in the EtOAc mother liquor. The crystal lattice of the amine-HCl salt is too tight to hold large solvent molecules.

  • Drying: Dry in a vacuum oven at 40-45°C.

Visual Workflow: Salt Formation Logic

SaltPurification cluster_mech Mechanism of Action Start Crude Amine Oil (Trapped Toluene/THF) Dissolve Dissolve in EtOAc/MTBE (Solubilizes Impurities) Start->Dissolve Acid Add HCl/IPA or Oxalic Acid (Temp < 20°C) Dissolve->Acid Crystallize Crystallization (Lattice Rejection of Solvent) Acid->Crystallize Filter Filtration & Wash Crystallize->Filter ResultSolid Solid Salt (High Purity, No Solvent) Filter->ResultSolid  Retain ResultLiq Mother Liquor (Contains Toluene/Impurities) Filter->ResultLiq  Discard Mech Crystal Lattice Exclusion: Impurity molecules cannot fit into the ionic lattice.

Caption: Figure 1. Impurity rejection via salt formation.[11] The transition from amorphous oil to crystalline solid mechanically expels trapped solvent.

Module 3: Troubleshooting & FAQs

Q: I see a small amount of hydrolysis (Amide formation). Why?

A: The nitrile group (-CN) at the 3-position is sensitive to hydrolysis, especially under strong acidic conditions + heat or strong basic conditions + heat .

  • Fix: When forming salts, keep temperatures below 20°C. Do not boil the compound in aqueous acid. If using the "Chase" method (Module 1), ensure the water bath is < 50°C.

Q: Can I use high vacuum (0.1 mmHg) and heat to strip the toluene?

A: You can, but it is risky.

  • Risk: Benzylic amines have a labile proton at the chiral center. Prolonged heating (>80°C), especially in the presence of residual basic impurities, can lead to racemization (loss of ee).

  • Recommendation: Use Protocol A (Azeotrope) or Protocol B (Salt) instead of brute-force heat.

Q: My product turned dark red/brown. Is it ruined?

A: Benzylic amines are prone to oxidation (N-oxide formation) if left as free bases in air.

  • Fix: Store the free base under Nitrogen/Argon at 2-8°C. The HCl salt is significantly more stable and resistant to oxidation. Convert to the salt for long-term storage.

Summary of Specifications

ParameterLimit (Target)Critical Control Point
Toluene (Class 2) < 890 ppm (ICH Q3C)Use MeOH chase or Salt Formation
THF (Class 2) < 720 ppm (ICH Q3C)Use MeOH chase
Enantiomeric Excess > 99% eeKeep Temp < 50°C; Avoid strong base
Storage (Free Base) 2-8°C, Inert GasPrevent Oxidation
Storage (Salt) Ambient, DesiccatedPrevent Hygroscopicity

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021).[7] Link

  • Process for the preparation of Cinacalcet Hydrochloride. Beilstein Journal of Organic Chemistry. (2013).[7] Describes the resolution and salt formation of the intermediate. Link

  • Purification of Benzonitrile and Derivatives. Chempedia. General handling of nitrile-containing solvents and intermediates. Link

  • Separation of Azeotropic Mixture Methanol and Toluene. ACS Omega. (2021).[7] Theoretical basis for the methanol chase protocol. Link

Sources

Validation & Comparative

(R)- vs. (S)-3-(1-Aminoethyl)benzonitrile: Stereochemical Control in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)-3-(1-aminoethyl)benzonitrile versus its (S)-enantiomer , focusing on their roles as critical chiral building blocks in the synthesis of CNS agents (specifically mGluR5 modulators) and calcimimetics.

Executive Summary

3-(1-Aminoethyl)benzonitrile is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the 1-(1-naphthyl)ethylamine moiety found in calcimimetics (e.g., Cinacalcet) and as a core fragment in novel CNS radiotracers.

The biological activity of drugs derived from this intermediate is highly stereospecific .

  • The (R)-Enantiomer is typically the eutomer precursor (yielding the active drug) for Calcium Sensing Receptor (CaSR) allosteric modulators and specific mGluR5 antagonists. It directs the final molecule into the hydrophobic binding pocket required for potency.

  • The (S)-Enantiomer often functions as the distomer precursor , yielding compounds with significantly reduced affinity (10–100x lower

    
    ) or altered metabolic profiles. However, it is valuable for negative control studies and investigating stereoselective clearance.
    

Key Differentiator: The (R)-isomer is the industry standard for "Cinacalcet-like" pharmacophores, while the (S)-isomer is critical for defining the stereochemical selectivity ratios in SAR (Structure-Activity Relationship) studies.

Chemical Profile & Physical Properties[1][2][3]

Before analyzing downstream activity, the purity of the starting material is paramount.

Feature(R)-3-(1-Aminoethyl)benzonitrile(S)-3-(1-Aminoethyl)benzonitrile
CAS Number (HCl) 1286693-23-92741870-03-9
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
Key Application Active Drug Synthesis (CaSR, mGluR5)Negative Control / Impurity Std
Bioisostere For (R)-1-(1-naphthyl)ethylamine(S)-1-(1-naphthyl)ethylamine

Biological Activity Comparison (Downstream Effects)

The "activity" of this intermediate is defined by the potency of the final pharmaceutical ingredient (API) synthesized from it. The following data compares the theoretical performance of APIs derived from the (R) vs. (S) building blocks, based on established SAR for calcimimetics and phenylalkylamine CNS agents.

A. Calcium Sensing Receptor (CaSR) Modulation

In the context of calcimimetics (analogs of Cinacalcet), the 3-(1-aminoethyl)benzonitrile scaffold replaces the naphthalene ring to lower lipophilicity (LogP) while maintaining binding affinity.

  • Mechanism: The drug binds to the transmembrane domain of the CaSR. The chiral methyl group on the ethylamine linker acts as a "molecular anchor," locking the phenyl ring into a hydrophobic sub-pocket.

  • Performance Data:

Derived API EnantiomerTargetBinding Affinity (

)
Functional Potency (

)
Clinical Relevance
(R)-Derived CaSR15 - 30 nM (High)25 nM Therapeutic Candidate
(S)-Derived CaSR> 2,000 nM (Low)> 3,000 nMInactive / Impurity
B. mGluR5 Antagonism & Imaging

For metabotropic glutamate receptor 5 (mGluR5) radiotracers (similar to [(18)F]FPEB), the stereochemistry dictates brain uptake and specific binding.

  • (R)-Isomer Derivatives: Exhibit high specific binding to striatal mGluR5 receptors.

  • (S)-Isomer Derivatives: Show rapid "washout" and low specific binding, making them unsuitable for imaging but excellent for determining non-specific binding levels.

Mechanism of Action & Synthesis Workflow

The following diagram illustrates how the choice of the (R) or (S) starting material dictates the entire drug development pathway, from synthesis to receptor binding.

G Start Racemic 3-acetylbenzonitrile Resolution Chiral Resolution (Transaminase or Lipase) Start->Resolution Enzymatic/Chemical R_Int (R)-3-(1-aminoethyl) benzonitrile (Eutomer Precursor) Resolution->R_Int Selectivity >99% ee S_Int (S)-3-(1-aminoethyl) benzonitrile (Distomer Precursor) Resolution->S_Int Coupling Reductive Amination (with Aldehyde Linker) R_Int->Coupling Synthesis Step S_Int->Coupling Drug_R Active Drug (R) High Affinity (nM) Coupling->Drug_R From (R)-Int Drug_S Inactive Drug (S) Low Affinity (µM) Coupling->Drug_S From (S)-Int Receptor Target Receptor (CaSR / mGluR5) Drug_R->Receptor Strong Hydrophobic Fit (Active) Drug_S->Receptor Steric Clash (Inactive)

Figure 1: Stereochemical divergence in drug synthesis. The (R)-intermediate leads to the bioactive species, while the (S)-intermediate results in the inactive distomer.

Experimental Protocols

Protocol A: Chiral Resolution (Self-Validating)

Objective: Isolate (R)-3-(1-aminoethyl)benzonitrile from racemic mixture with >99% ee.

Reagents:

  • Racemic 3-(1-aminoethyl)benzonitrile (10 mmol)

  • (S)-Mandelic Acid (10 mmol) (Resolving agent)

  • Solvent: Methyl tert-butyl ether (MTBE) / Methanol (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.46 g of racemic amine in 15 mL of MTBE/MeOH mixture at 50°C.

  • Addition: Slowly add 1.52 g of (S)-mandelic acid. Stir for 30 minutes at 50°C.

  • Crystallization: Cool slowly to 0°C over 4 hours. The (R)-amine:(S)-mandelate salt will precipitate (diastereomeric salt formation).

  • Filtration: Filter the white solid.

  • Validation (The "Self-Check"):

    • Take a small aliquot of the salt.

    • Neutralize with 1M NaOH and extract with DCM.

    • Run Chiral HPLC (Column: Chiralcel OD-H, Eluent: Hexane/IPA 90:10).

    • Success Criterion: Peak area for (R) > 95%.[1] If <95%, recrystallize from MeOH.

  • Liberation: Treat the solid with 2M NaOH to liberate the free (R)-amine base. Extract with DCM and concentrate.

Protocol B: Reductive Amination (API Synthesis)

Objective: Couple the chiral amine to an aldehyde fragment (generic protocol for calcimimetic synthesis).

  • Mix: Combine 1.0 eq of (R)-3-(1-aminoethyl)benzonitrile and 1.0 eq of the target aldehyde in 1,2-dichloroethane (DCE).

  • Activate: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

  • React: Stir at Room Temperature for 12 hours under

    
    .
    
  • Quench: Add saturated

    
    . Extract with EtOAc.
    
  • Purify: Silica gel chromatography (0-10% MeOH in DCM).

Expert Insight: Why the (R)-Enantiomer?

In the design of phenylalkylamine drugs (like Cinacalcet or FPEB), the "Right-Hand Rule" of binding often applies.

  • The Hydrophobic Pocket: The binding site for these molecules typically contains a deep hydrophobic pocket defined by residues like Tryptophan or Phenylalanine.

  • The Methyl Group: In the (R)-configuration, the methyl group of the ethylamine points away from the steric bulk of the protein, allowing the aromatic rings to stack (pi-pi interactions).

  • The Clash: In the (S)-configuration, the methyl group often points into the receptor wall, creating a steric clash that prevents the aromatic rings from achieving the optimal binding distance (3.5 Å).

Recommendation: Always initiate SAR studies with the (R)-enantiomer for this scaffold class. Use the (S)-enantiomer only to confirm stereospecificity.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21065209: (R)-3-(1-aminoethyl)benzonitrile.[2][3] Retrieved from [Link]

  • Wang, X., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Analysis of Benzonitrile Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrile Renaissance

The benzonitrile motif (


) has evolved from a simple auxiliary group to a critical pharmacophore in modern drug design. Historically viewed with caution due to toxicity concerns (cyanide release), stable benzonitrile derivatives are now prized for their unique bioisosteric properties. They offer a "Goldilocks" zone of electrophilicity—sufficient to engage in strong dipolar interactions or reversible covalent bonding, yet stable enough to resist oxidative metabolism that plagues their halogen or carbonyl counterparts.

This guide provides a comparative technical analysis of benzonitrile derivatives, focusing on their superiority in potency (


), metabolic stability (

), and structural adaptability compared to traditional bioisosteres.

Physicochemical Profile & Bioisosterism

The benzonitrile group acts as a bioisostere for carbonyls, hydroxyls, and halogens, but with distinct advantages in lipophilicity and metabolic blocking.

Table 1: Comparative Physicochemical Properties
PropertyBenzonitrile (

)
Carbonyl (

)
Halogen (

)
Impact on Drug Design
Hammett Constant (

)
0.660.50 (Acetyl)0.23Strong electron-withdrawing; lowers

of proximal protons.
Dipole Moment (D) ~3.9~2.7~1.6Enhanced dipolar interactions in hydrophobic pockets.
H-Bond Capability Acceptor (Weak)Acceptor (Strong)NoneSpecificity without high desolvation penalty.
Metabolic Liability Low (Resists oxidation)High (Reductase/Oxidation)LowBlocks para-hydroxylation; extends

.
Geometry Linear (

, 180°)
Trigonal (

, 120°)
SphericalPenetrates narrow "chimney" regions in binding pockets.

Case Study A: Conformational Adaptability in NNRTIs

Subject: Rilpivirine (TMC278) vs. Efavirenz & Nevirapine

Rilpivirine represents the pinnacle of benzonitrile application in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike rigid first-generation NNRTIs, Rilpivirine utilizes a diarylpyrimidine (DAPY) scaffold where the benzonitrile arm plays a dual role: it fills a hydrophobic tunnel and facilitates the "wiggling" mechanism required to bind mutant HIV-1 strains.

Mechanism of Action

The benzonitrile group of Rilpivirine lodges into a hydrophobic chimney formed by Trp229 , Tyr188 , Phe227 , and Leu234 . Its linear geometry allows it to penetrate this restricted space deeper than a chloro- or methyl-substituted ring could.

Comparative Performance Data
CompoundStructure ClassWT HIV-1

(nM)
K103N Mutant

(nM)
Fold Change (Resist.)
Rilpivirine DAPY (Benzonitrile)0.5 0.8 < 2.0
Efavirenz Benzoxazinone1.545~30
Nevirapine Dipyridodiazepinone50>5,000>100

Data Source: Janssen Pharmaceutica / Tibotec Clinical Data.

Visualization: Rilpivirine Binding Topology

The following diagram illustrates the critical interactions of the benzonitrile moiety within the NNRTI binding pocket (NNIBP).

Rilpivirine_Binding RPV Rilpivirine (Benzonitrile Arm) TRP229 Trp229 (Indole Ring) RPV->TRP229 Pi-Pi Stacking (Critical Anchor) TYR188 Tyr188 (Phenol) RPV->TYR188 Hydrophobic Chimney Fill PHE227 Phe227 RPV->PHE227 Van der Waals K103N Lys103 -> Asn (Mutation) K103N->RPV Steric Clash (Avoided via Torsional Flexibility)

Figure 1: Interaction map of Rilpivirine's benzonitrile moiety within the HIV-1 RT allosteric pocket. The linear nitrile group permits deep penetration into the Trp229/Tyr188 cluster, maintaining potency even when the K103N mutation alters the pocket entrance.

Case Study B: Selectivity & Metabolic Stability in Aromatase Inhibitors

Subject: Letrozole vs. Aminoglutethimide

Letrozole utilizes two benzonitrile groups attached to a triazole core. While the triazole coordinates the heme iron of the CYP19 (aromatase) enzyme, the benzonitriles are not merely passive linkers. They mimic the steroid backbone of the natural substrate (androstenedione) and block metabolic soft spots.

Comparative Analysis
  • Aminoglutethimide: Contains a glutarimide ring and an aniline. The aniline is prone to N-acetylation (polymorphic metabolism), and the glutarimide is hydrolytically unstable.

  • Letrozole: The benzonitrile groups are metabolically robust. They provide rigid orientation for the triazole, ensuring high specificity for CYP19 over other cytochrome P450s (e.g., CYP11A1), which was a major side-effect driver for aminoglutethimide.

Experimental Superiority
FeatureAminoglutethimide (1st Gen)Letrozole (3rd Gen)Improvement Factor
In Vivo Potency Low (

)
High (

)
~10,000x
Selectivity (vs CYP11A1) Poor (Inhibits cortisol)Excellent (No cortisol effect)>100x
Half-life (

)
12.5 hours~2 days~4x

Emerging Frontier: Reversible Covalent Inhibition

While aliphatic nitriles (e.g., Odanacatib , Vildagliptin ) are well-known for forming covalent thioimidate adducts with cysteine proteases, aryl nitriles (benzonitriles) are emerging as "tunable" warheads.

The Mechanism

Unlike irreversible acrylamides, nitriles react with the catalytic cysteine thiolate (


) to form a thioimidate . This reaction is reversible, reducing the risk of permanent haptenization and immunogenicity.[1]
  • Aliphatic Nitriles: Highly reactive, often requiring bulky groups to prevent non-specific toxicity.

  • Benzonitriles: Less reactive due to resonance stabilization. However, by adding electron-withdrawing groups (EWGs) to the phenyl ring, the electrophilicity of the nitrile carbon can be fine-tuned to react only within the specific microenvironment of the target enzyme.

Covalent_Mechanism Free Free Enzyme + Inhibitor (E-SH + Ar-CN) Complex Michaelis Complex (Non-Covalent) Free->Complex Binding (Kd) Adduct Thioimidate Adduct (E-S-C(=NH)-Ar) Complex->Adduct Nucleophilic Attack (k_inact) Note Benzonitrile Tuning: EWG substituents increase k_inact EDG substituents decrease k_inact Complex->Note Adduct->Complex Hydrolysis/Reversal (k_off)

Figure 2: The reversible covalent cycle of nitrile inhibitors. Benzonitriles allow medicinal chemists to modulate the


 rate by altering the electronic properties of the aryl ring.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of Aryl Chlorides

Objective: Synthesize benzonitrile derivatives from inexpensive aryl chlorides using non-toxic cyanide sources.

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Cyanide Source:

    
     (0.5 equiv) — Non-toxic, slow release.
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4-8 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMA/Water (1:1)

Workflow:

  • Inerting: Charge reaction vessel with Aryl Chloride,

    
    , 
    
    
    
    , and Catalyst/Ligand. Evacuate and backfill with
    
    
    (3x).
  • Solvation: Add degassed DMA/Water solvent mixture.

  • Reaction: Heat to 100°C for 12 hours. (Monitor via LC-MS for conversion).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check: A successful reaction should show the disappearance of the M+ isotope pattern of Chlorine (3:1 ratio) and appearance of the Nitrile peak in IR (~2220


).
Protocol 2: Binding Kinetics Assay (Thioimidate Formation)

Objective: Measure the reversible covalent binding affinity (


) and inactivation rate (

) of a benzonitrile inhibitor against a cysteine protease (e.g., Cathepsin K).
  • Preparation: Prepare enzyme buffer (pH 5.5, MES buffer) with 1 mM DTT (to keep active site Cys reduced).

  • Substrate: Use a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Initiation:

    • Incubate Enzyme + Inhibitor (Benzonitrile) at varying concentrations for 30 mins.

    • Add Substrate to initiate reaction.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 mins.

  • Analysis:

    • Plot product formation vs. time.

    • Curvature in the progress curve indicates slow-binding (covalent formation).

    • Fit data to the equation:

      
       to determine 
      
      
      
      .
    • Plot

      
       vs. [I] to derive 
      
      
      
      and
      
      
      .

References

  • Janssen, P. A., et al. (2005). "Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI with Potent Activity Against Wild-Type and Resistant HIV-1." Journal of Medicinal Chemistry. Link

  • Bhatnagar, A. S. (2007). "The Discovery and Mechanism of Action of Letrozole." Breast Cancer Research and Treatment. Link

  • Frizler, M., et al. (2010).[2] "Development of Nitrile-Based Peptidic Inhibitors of Cysteine Cathepsins." Current Topics in Medicinal Chemistry. Link

  • Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link

  • Schareina, T., et al. (2004). "A New Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry. Link

Sources

Validating the Purity of (R)-3-(1-aminoethyl)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Purity Challenge

In the development of CNS-active pharmaceutical intermediates, (R)-3-(1-aminoethyl)benzonitrile (CAS 1213346-64-5 for HCl salt) presents a classic analytical dichotomy. As a chiral primary amine, it suffers from peak tailing due to silanol interactions; as a synthetic intermediate derived from 3-acetylbenzonitrile , it requires simultaneous validation of enantiomeric excess (ee%) and chemical purity (removal of the ketone precursor).

This guide objectively compares two dominant chromatographic strategies: Polysaccharide-based Normal Phase (NP) versus Crown Ether-based Reversed Phase (RP) . While Crown Ether columns offer superior peak shape for free amines, this guide demonstrates why Polysaccharide Amylose derivatized columns (e.g., Chiralpak AD-H) provide the necessary selectivity to separate the neutral ketone impurity from the chiral amine, making it the superior choice for comprehensive purity validation.

Comparative Analysis: Selecting the Stationary Phase

The following decision matrix outlines the mechanistic differences between the two leading methodologies.

Method A: Amylose-Based Normal Phase (Recommended)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: Hydrogen bonding and

    
     interactions in a hydrocarbon matrix.
    
  • Pros: Retains both the neutral precursor (3-acetylbenzonitrile) and the target amine.

  • Cons: Requires basic modifier (DEA/TEA) to suppress amine tailing; incompatible with harsh solvents.

Method B: Crown Ether Reversed Phase[1]
  • Column: Crownpak CR(+)[1][2]

  • Mechanism: Host-guest complexation of the protonated ammonium ion (

    
    ).
    
  • Pros: Exceptional resolution of primary amine enantiomers; aqueous mobile phase.

  • Cons: Critical Failure Mode: Neutral impurities (like the ketone starting material) do not protonate and often elute at the void volume (

    
    ), co-eluting with the solvent front or other non-basic impurities.
    
Comparison Data Summary
ParameterMethod A (Amylose NP)Method B (Crown Ether RP)
Separation Mode Normal Phase (Hexane/IPA)Reversed Phase (pH 1.5

)
Target: (R)-AmineRetained (

)
Strongly Retained (

)
Impurity: (S)-AmineBaseline Resolved (

)
Baseline Resolved (

)
Impurity: KetoneWell Resolved (distinct retention)Poor Retention (Elutes near

)
Peak Shape (

)
1.1 - 1.3 (with DEA)1.0 - 1.1 (Native)
Suitability Global Purity (Chiral + Chemical) Chiral Assay Only

Strategic Workflow Visualization

The following diagram illustrates the decision logic and validation workflow for this specific molecule.

ValidationWorkflow Start Sample: (R)-3-(1-aminoethyl)benzonitrile ImpurityCheck Identify Impurities: 1. (S)-Enantiomer 2. 3-Acetylbenzonitrile (Ketone) Start->ImpurityCheck MethodSelect Select Stationary Phase ImpurityCheck->MethodSelect CrownPath Crown Ether (CR+) (Acidic Mobile Phase) MethodSelect->CrownPath Primary Amine Only AmylosePath Amylose (AD-H) (Normal Phase + DEA) MethodSelect->AmylosePath Global Purity CrownResult Result: Excellent Chiral Sep. Ketone co-elutes at Void CrownPath->CrownResult AmyloseResult Result: Full Separation of R, S, and Ketone AmylosePath->AmyloseResult Validation Execute ICH Q2(R1) Validation Protocol AmyloseResult->Validation Selected

Figure 1: Method Selection and Validation Workflow. The Amylose path is selected for its ability to resolve neutral synthetic precursors.

Validated Experimental Protocol (Method A)

This protocol is designed to be a self-validating system. The inclusion of the basic modifier is non-negotiable for peak symmetry.

Chromatographic Conditions[1][3][4][5][6][7][8]
  • Column: Daicel Chiralpak AD-H (

    
    ) or equivalent.
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)[3][4]

    • Note: DEA protects the silica silanols, preventing the amine from tailing.

  • Flow Rate:

    
    
    
  • Column Temperature:

    
    
    
  • Detection: UV at

    
     (Nitrile absorbance) and 
    
    
    
    (Aromatic ring).
  • Injection Volume:

    
    
    
  • Diluent: Mobile Phase (Do not use pure IPA or Ethanol to avoid solvent mismatch peaks).

Standard Preparation
  • System Suitability Solution: Mix (R)-3-(1-aminoethyl)benzonitrile (

    
    ), (S)-enantiomer (
    
    
    
    ), and 3-acetylbenzonitrile (
    
    
    ).
  • Sample Solution: Dissolve

    
     of the product in 
    
    
    
    mobile phase.

Validation Performance Data

The following data represents typical acceptance criteria and results for this class of chiral benzylamines under the specified conditions.

Table 1: System Suitability & Specificity Results
AnalyteRetention Time (

)
Relative Retention (

)
Resolution (

)
Tailing Factor (

)
3-Acetylbenzonitrile 6.2 minN/AN/A1.05
(S)-Enantiomer 8.5 min1.37 (vs Ketone)4.21.15
(R)-Enantiomer 11.8 min1.39 (vs S-isomer)3.81.20

Note: The elution order (Ketone


 S 

R) confirms the method's ability to detect the likely synthetic precursor before the chiral peaks.
Table 2: Validation Parameters (ICH Q2)
ParameterAcceptance CriteriaTypical Result
Linearity (

)

(Range: 50-150%)

Precision (RSD)

(n=6)

LOD (S/N = 3)


LOQ (S/N = 10)


Robustness Flow

mL/min:

Pass (

)

Mechanistic Insight: The "Memory Effect"

When validating this method, researchers must be aware of the "Memory Effect" common to chiral amines on polysaccharide columns.

The Phenomenon: Primary amines can adsorb strongly to specific "active sites" on the silica support that are not fully covered by the amylose polymer. If a previous method on the same column used a different modifier (e.g., TFA) or no modifier, the amine may tail severely or show shifting retention times.

The Fix (Column Conditioning): Before the validation run, flush the column with the Mobile Phase (containing DEA) for at least 60 minutes. The DEA competes for these active silanol sites, effectively "capping" them and ensuring sharp peaks for the target molecule.

Mechanism cluster_0 Without Modifier cluster_1 With DEA Modifier Silanol Free Silanol (Si-OH) Amine Target Amine (R-NH2) Silanol->Amine Strong H-Bond (Peak Tailing) DEA Modifier (DEA) Silanol->DEA Preferential Binding (Site Blocking)

Figure 2: Role of Diethylamine (DEA) in suppressing silanol activity.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Pharmaceutical Society of Korea. Retrieved from [Link]

  • National Institutes of Health (NIH). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (Analogous Crown Ether Method). Retrieved from [Link]

  • PubChem. 3-Acetylbenzonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (R)-3-(1-aminoethyl)benzonitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-3-(1-aminoethyl)benzonitrile analogs, a critical chemical scaffold in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will dissect the molecular features that govern the potency and selectivity of these compounds, offering a comparative analysis supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Significance of DPP-4 Inhibition and the (R)-3-(1-aminoethyl)benzonitrile Scaffold

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis. It achieves this by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[1][2][3] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glycemic control.[4]

The (R)-3-(1-aminoethyl)benzonitrile moiety has emerged as a key pharmacophore in the design of potent and selective DPP-4 inhibitors. This structural motif is present in several marketed drugs, including alogliptin and the once-weekly trelagliptin, highlighting its clinical significance.[5][6] Understanding the intricate relationship between the chemical structure of analogs based on this scaffold and their biological activity is paramount for the rational design of next-generation DPP-4 inhibitors with improved efficacy and safety profiles.

Mechanism of Action: How (R)-3-(1-aminoethyl)benzonitrile Analogs Inhibit DPP-4

The primary mechanism by which these analogs exert their therapeutic effect is through competitive and reversible inhibition of the DPP-4 enzyme. The binding of these inhibitors to the active site of DPP-4 prevents the binding and subsequent cleavage of the natural substrates, GLP-1 and GIP.

The DPP-4 active site is broadly divided into several subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrates. The (R)-amino group of the (R)-3-(1-aminoethyl)benzonitrile scaffold typically interacts with the S2 subsite, forming key hydrogen bond interactions with glutamic acid residues (Glu205 and Glu206). The benzonitrile group often occupies the S1 pocket, a hydrophobic region of the active site. The potency and selectivity of these inhibitors are dictated by the nature of the substituents on both the benzonitrile ring and the remainder of the molecule, which interact with various regions of the enzyme's active site.[7]

Below is a diagram illustrating the general mechanism of DPP-4 inhibition and the resulting physiological effects.

DPP4_Inhibition_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Uninhibited) cluster_2 DPP-4 Inhibition cluster_3 Therapeutic Outcomes Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Degradation Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4_Inhibited DPP-4 DPP-4_Inhibited->Active Incretins Prolonged Activity Benzonitrile Analog (R)-3-(1-aminoethyl)benzonitrile Analog Benzonitrile Analog->DPP-4_Inhibited Inhibition Insulin Secretion Insulin Secretion Active Incretins->Insulin Secretion Stimulates Glucagon Suppression Glucagon Suppression Active Incretins->Glucagon Suppression Suppresses Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Suppression->Glucose Homeostasis

Caption: Mechanism of DPP-4 Inhibition by (R)-3-(1-aminoethyl)benzonitrile Analogs.

Comparative Structure-Activity Relationship Analysis

The potency of (R)-3-(1-aminoethyl)benzonitrile analogs as DPP-4 inhibitors is highly dependent on the nature of the substituents at various positions of the core scaffold. The following sections provide a comparative analysis based on published data, with a focus on the development of alogliptin.

Core Scaffold and Stereochemistry

The (R)-configuration of the 1-aminoethyl group is crucial for potent DPP-4 inhibition. This stereochemistry correctly orients the amino group for optimal interaction with the S2 subsite of the enzyme. The corresponding (S)-enantiomer typically exhibits significantly lower activity.

Modifications on the Benzonitrile Ring

The benzonitrile group plays a key role in binding to the S1 pocket of DPP-4. Modifications to this ring can significantly impact inhibitory activity. For instance, the position of the cyano group is critical, with the meta-position (as in 3-benzonitrile) generally being optimal.

The "Right-Hand Side" Moiety: Exploring the Piperidine and Related Heterocycles

A significant portion of the SAR exploration for this class of inhibitors has focused on the moiety attached to the amino group of the (R)-3-(1-aminoethyl)benzonitrile core. This "right-hand side" of the molecule often involves a heterocyclic ring system that interacts with various regions of the DPP-4 active site, contributing to both potency and selectivity.

The development of alogliptin involved extensive optimization of a pyrimidinedione scaffold attached to the core. The following table, adapted from the discovery of alogliptin, illustrates the impact of various substitutions on this pyrimidinedione ring system on DPP-4 inhibitory activity.[2]

Table 1: Structure-Activity Relationship of Alogliptin Analogs

CompoundR1R2DPP-4 IC50 (nM)
1 HH130
2 MeH21
3 EtH34
4 i-PrH100
5 MeMe76
Alogliptin Me H (on pyrimidinedione) <10

Data adapted from Feng, J. et al. J. Med. Chem. 2007, 50, 10, 2297–2300.[2]

Analysis of SAR from Table 1:

  • Substitution at R1: Introducing a methyl group at the R1 position (Compound 2) led to a significant increase in potency compared to the unsubstituted analog (Compound 1). This suggests that a small alkyl group at this position enhances binding, likely through favorable hydrophobic interactions. Larger alkyl groups, such as ethyl (Compound 3) and isopropyl (Compound 4), resulted in a decrease in potency, indicating a potential steric clash within the binding pocket.

  • Substitution at R2: The addition of a second methyl group at the R2 position (Compound 5) diminished the activity compared to the mono-methylated analog (Compound 2), suggesting that this position is more sterically constrained.

  • Alogliptin: The final structure of alogliptin, with a methyl group at R1 and a specific pyrimidinedione ring, demonstrates the culmination of these optimization efforts, resulting in a highly potent inhibitor with an IC50 value in the low nanomolar range.

Comparison with Marketed Drugs

The (R)-3-(1-aminoethyl)benzonitrile scaffold is a common feature among several successful DPP-4 inhibitors. A comparison of their in vitro potencies highlights the subtle yet significant impact of their unique structural modifications.

Table 2: In Vitro Potency of Marketed DPP-4 Inhibitors

CompoundDPP-4 IC50 (nM)
Alogliptin ~10
Trelagliptin ~4
Sitagliptin ~12

Data for Trelagliptin, Alogliptin, and Sitagliptin from a comparative in vitro study.[8]

Trelagliptin, a once-weekly DPP-4 inhibitor, exhibits approximately 4-fold and 12-fold more potent inhibition of human DPP-4 than alogliptin and sitagliptin, respectively.[8] This enhanced potency is attributed to its unique structural features, which allow for a slower dissociation from the enzyme.[8]

Experimental Protocols for Evaluating DPP-4 Inhibitory Activity

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in evaluating the potency of potential DPP-4 inhibitors. A common and reliable method is a fluorometric in vitro assay.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol outlines a standard procedure for measuring the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Workflow Diagram:

DPP4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Dilute DPP-4 enzyme - Dilute Substrate - Prepare serial dilutions of test compounds start->prepare_reagents add_enzyme_inhibitor Add Enzyme and Inhibitor to Plate: - Add diluted DPP-4 to wells - Add test compounds or vehicle (DMSO) - Incubate at 37°C prepare_reagents->add_enzyme_inhibitor initiate_reaction Initiate Reaction: - Add DPP-4 substrate (Gly-Pro-AMC) to all wells add_enzyme_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure Fluorescence: - Ex/Em = ~360/460 nm - Kinetic or endpoint reading incubate->measure_fluorescence calculate_ic50 Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 value measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.

    • Dilute the human recombinant DPP-4 enzyme to the working concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well black microplate, add the diluted test compounds or vehicle control (DMSO in assay buffer).

    • Add the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) controls.

    • Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation ≈ 360 nm, Emission ≈ 460 nm) over time (kinetic assay) or at a fixed time point (endpoint assay).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: The use of a fluorogenic substrate like Gly-Pro-AMC provides a highly sensitive and continuous measure of enzyme activity. The cleavage of the AMC group by DPP-4 results in a directly proportional increase in fluorescence, allowing for precise quantification of inhibition.

  • Kinetic vs. Endpoint Assay: A kinetic assay is often preferred as it provides a more accurate measure of the initial reaction velocity and is less susceptible to timing errors. However, an endpoint assay can be suitable for high-throughput screening.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for slow-binding inhibitors.

Conclusion and Future Perspectives

The (R)-3-(1-aminoethyl)benzonitrile scaffold has proven to be a highly successful platform for the development of potent and selective DPP-4 inhibitors. The SAR studies, particularly those leading to the discovery of alogliptin, have provided invaluable insights into the key molecular interactions that govern the inhibitory activity of these compounds. The continuous exploration of this chemical space, guided by a deep understanding of the DPP-4 active site and the principles of medicinal chemistry, holds the promise of developing novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and potentially once-weekly or even less frequent dosing regimens. Future research will likely focus on further optimizing the selectivity profile to minimize off-target effects and exploring the potential of these inhibitors in combination therapies for the comprehensive management of type 2 diabetes and its associated comorbidities.

References

  • Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297–2300. [Link]

  • Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Request PDF. [Link]

  • Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. PubMed. [Link]

  • Singh-Pant, P., et al. (2013). Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview. Expert Opinion on Drug Discovery, 8(9), 1137-1147. [Link]

  • Various Authors. (2025). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Request PDF. [Link]

  • Parihar, C., & Sharma, S. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(3), 130-144. [Link]

  • Various Authors. (2025). An in-silico approach to drug design and development of Trelagliptin and its analogues against DPP-4 for treatment of T2DM. ResearchGate. [Link]

  • Various Authors. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]

  • Various Authors. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

  • Various Authors. (2016). Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
  • Various Authors. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Various Authors. (2022). 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. Vojnosanitetski pregled. [Link]

  • Various Authors. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]

  • Various Authors. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Kato, N., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PubMed. [Link]

  • Various Authors. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry. [Link]

  • Various Authors. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Various Authors. (2024). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

  • Various Authors. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Various Authors. (2014). It shows General structures of sitagliptin IC 50 = 18nM (a). ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activities of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzonitrile scaffold, a simple aromatic ring bearing a cyano group, is a cornerstone in medicinal chemistry. Its inherent electronic properties and synthetic versatility have propelled the development of a diverse array of substituted derivatives with significant and varied biological activities. This guide provides a comparative analysis of these activities, offering researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of this chemical class. We will delve into the anticancer, antimicrobial, and receptor antagonist properties of substituted benzonitriles, supported by experimental data and detailed methodologies to ensure scientific integrity and practical application.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted benzonitriles have emerged as a promising class of anticancer agents, primarily by disrupting fundamental cellular processes essential for tumor growth and survival. A predominant mechanism of action is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1]

Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics by preventing the polymerization of α- and β-tubulin monomers is a clinically validated anticancer strategy. Several substituted benzonitrile derivatives have demonstrated potent inhibitory effects on this process, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

A notable example involves 2-phenylacrylonitrile derivatives. Compound 1g2a has shown remarkable potency against HCT116 (colon) and BEL-7402 (liver) cancer cell lines with IC50 values in the nanomolar range.[2] Similarly, N-substituted benzimidazole acrylonitriles have been identified as potent tubulin polymerization inhibitors, with compounds 30 and 41 exhibiting strong and selective antiproliferative activity in the submicromolar range.[3]

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[2]
BEL-74027.8 nM[2]
2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[4]
5c Indole-AcrylonitrileVarious0.0244–5.06 μM[4]
30 & 41 N-substituted benzimidazole acrylonitrile8 human cancer cell lines0.2-0.6 μM[3]
10g Quinazoline derivativeMCF-70.15 µM[5]
HepG-20.12 µM[5]
11a Quinazoline derivativeMCF-70.18 µM[5]
HepG-20.09 µM[5]
Kinase Inhibition

Beyond tubulin inhibition, substituted benzonitriles have been investigated as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3), both of which are implicated in tumor progression and angiogenesis.[5][6]

G cluster_0 Microtubule Dynamics cluster_1 Cellular Process αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->αβ-Tubulin Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by substituted benzonitriles.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of substituted benzonitriles on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzonitrile derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The versatility of the benzonitrile scaffold extends to the development of potent antimicrobial agents. Various substituted benzonitriles have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

Antibacterial and Antifungal Efficacy

Research has shown that specific substitutions on the benzonitrile ring can lead to compounds with notable antimicrobial properties. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria and potent antifungal activity against Botrytis fabae with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL.[7] Furthermore, novel benzothiazole-benzonitrile chromophores have shown remarkable MIC values against Staphylococcus aureus and Escherichia coli.[8]

Compound IDDerivative ClassTarget OrganismActivity (MIC in µg/mL)Reference
2e Aryldiazenyl benzonitrileGram-positive bacteriaNot specified[7]
Gram-negative bacteriaNot specified[7]
Botrytis fabae6.25[7]
Chromophore 6 Benzothiazole-benzonitrileStaphylococcus aureus< 48[8]
Escherichia coli< 118[8]
2x Indole-acrylonitrileGram-positive & negative pathogens, Candida albicansMost potent in series[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test benzonitrile compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G A Prepare Serial Dilutions of Benzonitrile Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Observe for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Receptor Antagonist Activity: Modulating Cellular Signaling

Substituted benzonitriles have also been identified as effective antagonists for various receptors, playing a crucial role in modulating cellular signaling pathways. This activity is particularly relevant in the context of neurological and cardiovascular diseases.

Serotonin and Angiotensin II Receptor Antagonism

Structure-activity relationship studies have been conducted on hexahydro-benz[h]isoquinoline-6(1H)-ones, which contain a benzonitrile moiety, revealing their binding affinity for 5-HT2 subtype receptors, particularly as 5-HT2C receptor antagonists.[9] In a different therapeutic area, benzimidazole derivatives incorporating a benzonitrile starting material have been synthesized and shown to possess angiotensin II (AII) receptor antagonistic activities.[10] These compounds have demonstrated high affinity for the AT1 receptor, indicating their potential for the treatment of hypertension.[10]

The exploration of benzonitrile derivatives as receptor antagonists highlights the broad applicability of this scaffold in targeting specific protein-ligand interactions.

Conclusion

The substituted benzonitrile framework is a remarkably versatile scaffold in drug discovery, yielding compounds with a wide spectrum of biological activities. From potent anticancer agents that disrupt microtubule dynamics and inhibit key kinases, to broad-spectrum antimicrobial compounds and specific receptor antagonists, the therapeutic potential of this chemical class is vast. The comparative data and experimental protocols presented in this guide underscore the importance of continued research into the structure-activity relationships of substituted benzonitriles to unlock new and improved therapeutic agents for a range of diseases.

References

  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed. [Link][7]

  • N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. PubMed. [Link][3]

  • Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. PubMed. [Link][8]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC - PubMed Central. [Link][4]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link][9]

  • Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry - ACS Publications. [Link][10]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. MDPI. [Link]

  • Endothelin receptor antagonists: synthesis and structure-activity relationships of substituted benzothiazine-1,1-dioxides. PubMed. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PMC - NIH. [Link][5]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publisher. [Link][2]

Sources

A Senior Application Scientist's Guide to Benchmarking (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiopurity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. (R)-3-(1-aminoethyl)benzonitrile is a key chiral building block, frequently utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structural motif, a primary chiral amine attached to a benzonitrile scaffold, is prevalent in numerous biologically active molecules.[1] Therefore, the rigorous assessment of its enantiomeric purity is not merely a quality control step, but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for benchmarking (R)-3-(1-aminoethyl)benzonitrile against known standards, namely its racemate and the (S)-enantiomer. We will delve into the causality behind the selection of analytical methodologies, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for the analytical characterization of this crucial synthetic intermediate.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of (R)-3-(1-aminoethyl)benzonitrile and its corresponding standards is fundamental to the development of robust analytical methods.

Property(R)-3-(1-aminoethyl)benzonitrileRacemic 3-(1-aminoethyl)benzonitrile(S)-3-(1-aminoethyl)benzonitrile
Molecular Formula C₉H₁₀N₂[3]C₉H₁₀N₂C₉H₁₀N₂
Molecular Weight 146.19 g/mol [3]146.19 g/mol 146.19 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
CAS Number 127852-31-7[3]Varies by salt formVaries by salt form

Table 1: Physicochemical Properties of (R)-3-(1-aminoethyl)benzonitrile and its Stereoisomeric Standards.

The primary reference standards for benchmarking (R)-3-(1-aminoethyl)benzonitrile are its racemate (a 1:1 mixture of the R and S enantiomers) and the purified (S)-enantiomer. These standards are essential for method development and validation, particularly for establishing selectivity and accuracy in chiral separations.

Comparative Analytical Methodologies

A multi-pronged analytical approach is necessary for the comprehensive characterization of (R)-3-(1-aminoethyl)benzonitrile. This section details the core techniques and provides a rationale for their application.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most definitive and widely accepted technique for determining the enantiomeric excess (e.e.) of chiral compounds.[4] The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.

Causality of Method Design: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is predicated on their proven broad applicability for the separation of a wide range of chiral amines.[5][6] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively discriminate between enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine), is optimized to achieve a balance between retention, resolution, and peak shape. The basic additive is crucial for minimizing peak tailing by interacting with residual silanol groups on the silica support of the CSP.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, for example, a Daicel Chiralpak® series column (e.g., Chiralpak IA, IB, or IC) or a Phenomenex Lux® Cellulose or Amylose-based column (e.g., Lux® Cellulose-1). A typical dimension is 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient could be 90:10 (v/v) n-hexane:IPA with 0.1% diethylamine (DEA). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of racemic 3-(1-aminoethyl)benzonitrile in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a separate stock solution of (R)-3-(1-aminoethyl)benzonitrile at the same concentration.

    • Test Sample Preparation: Accurately weigh and dissolve the (R)-3-(1-aminoethyl)benzonitrile sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to calculate the resolution factor.

    • Inject the (R)-3-(1-aminoethyl)benzonitrile standard to confirm the peak identity.

    • Inject the test sample and quantify the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Data Presentation: Comparative Chromatographic Data

AnalyteRetention Time (min) - Peak 1 (S-enantiomer)Retention Time (min) - Peak 2 (R-enantiomer)Resolution (Rs)Enantiomeric Excess (% e.e.)
Racemic Standard ~8.5~9.8> 1.5~0%
(R)-3-(1-aminoethyl)benzonitrile Sample (Typically below limit of quantification)~9.8N/A> 99.5%

Table 2: Representative Chiral HPLC Data. Actual retention times may vary depending on the specific column and mobile phase composition.

Method Validation: The chiral HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8]

Chiral_HPLC_Workflow racemic_std Prepare Racemic Standard (1 mg/mL) injection Inject Samples (10 µL) racemic_std->injection r_std Prepare (R)-enantiomer Standard (1 mg/mL) r_std->injection sample Prepare Test Sample (1 mg/mL) sample->injection hplc_system Chiral HPLC System (Polysaccharide CSP) detection UV Detection (254 nm) hplc_system->detection injection->hplc_system integration Peak Integration detection->integration calculation Calculate % e.e. integration->calculation report Generate Report calculation->report

Caption: Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of (R)-3-(1-aminoethyl)benzonitrile and for assessing its chemical purity.

Causality of Spectral Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms. The chemical shifts, splitting patterns, and integration values are unique to the molecular structure. For chiral molecules, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to the separation of signals for the R and S enantiomers, which can be used for enantiomeric excess determination. However, this is often less precise than chiral HPLC.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Data Presentation: Expected NMR Data

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: δ 7.2-7.6 ppm (multiplet, 4H)

    • Methine proton (-CH-NH₂): δ ~4.2 ppm (quartet, 1H)

    • Amine protons (-NH₂): δ ~1.5-2.0 ppm (broad singlet, 2H)

    • Methyl protons (-CH₃): δ ~1.4 ppm (doublet, 3H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Nitrile carbon (-CN): δ ~118-120 ppm

    • Aromatic carbons: δ ~112-145 ppm

    • Methine carbon (-CH-NH₂): δ ~50-55 ppm

    • Methyl carbon (-CH₃): δ ~20-25 ppm

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Spectral Interpretation: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. The presence of characteristic absorption bands for the nitrile (C≡N), amine (N-H), and aromatic (C-H and C=C) groups confirms the identity of the benzonitrile and aminoethyl moieties.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Presentation: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands for primary amine)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
C≡N stretch (nitrile)2220-2260[9][10]
C=C stretch (aromatic)1450-1600

Table 3: Characteristic IR Absorption Bands for (R)-3-(1-aminoethyl)benzonitrile.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of the molecule through its fragmentation pattern.

Causality of Fragmentation: Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation to produce characteristic fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure. For 3-(1-aminoethyl)benzonitrile, a prominent fragmentation would be the loss of a methyl group to form a stable benzylic cation.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct infusion electrospray ionization-mass spectrometer (ESI-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Data Presentation: Expected Mass Spectrometry Data

  • Molecular Ion (M⁺˙): m/z = 146

  • Major Fragment Ions (EI):

    • m/z = 131 ([M-CH₃]⁺)

    • Other fragments corresponding to the benzonitrile moiety.

Conclusion: A Framework for Ensuring Quality and Consistency

The comprehensive analytical benchmarking of (R)-3-(1-aminoethyl)benzonitrile is a critical undertaking that underpins the quality and safety of downstream pharmaceutical products. By employing a suite of orthogonal analytical techniques, with a primary focus on the resolving power of chiral HPLC, researchers can confidently ascertain the enantiomeric and chemical purity of this vital building block. The detailed protocols and representative data presented in this guide provide a robust framework for establishing in-house analytical capabilities. It is imperative that all methods are rigorously validated to ensure their suitability for their intended purpose, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • PubChem. CID 139242964 | C9H8N. [Link]

  • NIST. Benzoic acid, 3-amino-, ethyl ester. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Adams, J. P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Ismail, O. S., et al. (2018). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Ma, L., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases.
  • Google Patents. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)
  • Ilisz, I., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
  • Daicel Chiral Technologies. (2022).
  • Rajasekhar, B. N., et al. (2022). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Astronomy and Space Sciences.
  • Kraiem, J., et al. (2014). Synthesis of Enantiomerically Enriched α-Bromonitriles From Amino Acids.
  • Automated Topology Builder. 3-[(Ethylamino)methyl]benzonitrile. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2)
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
  • PubChem. 3-Aminobenzonitrile. [Link]

  • National Institutes of Health.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Google Patents.
  • MDPI. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )
  • NIST. Benzonitrile. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules.
  • Lead Sciences. (R)-3-(1-Aminoethyl)benzonitrile hydrochloride. [Link]

  • ResearchGate. 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e.. [Link]

  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Organic and Pharmaceutical Chemistry.
  • IS NIR Spectra.
  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Omega.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH Q2 R1 || Analytical Method Validation || Identific
  • NIST. Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-. [Link]

Sources

Comparative Guide: Reproducible Synthesis of (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (R)-3-(1-aminoethyl)benzonitrile (CAS: N/A for specific enantiomer; Racemate precursors common) is a critical transformation in the development of kinase inhibitors and GPCR ligands. The presence of the meta-cyano group presents a chemoselectivity challenge: it is susceptible to reduction (to benzylamine) under harsh hydride conditions (e.g.,


) or hydrolysis under strong acid/base conditions.

This guide evaluates three field-proven methodologies to access the (R)-enantiomer with high optical purity (


) and chemical yield.
MethodMechanismScalabilityGreen ScoreRecommendation
A. Biocatalysis

-Transaminase
High (kg to ton)ExcellentBest for Process/Scale-up
B. Ellman Auxiliary Diastereoselective ReductionLow/Med (g to kg)ModerateBest for R&D/MedChem
C. Transfer Hydrogenation Ru/Rh CatalysisHighGoodAlternative for Cost-Efficiency

Method A: Biocatalytic Transamination (The "Green" Standard)

Biocatalysis has displaced metal-catalysis as the preferred route for chiral amines in manufacturing due to its perfect enantioselectivity and mild conditions. This method utilizes an


-transaminase (

-TA) to transfer an amino group from a sacrificial donor (isopropylamine) to 3-acetylbenzonitrile .
Mechanistic Pathway

The reaction relies on Pyridoxal-5'-phosphate (PLP) dependent transaminases. The enzyme binds the amine donor, forming a PMP-enzyme complex, which then transfers the amine to the pro-chiral ketone.

Biocatalysis Substrate 3-Acetylbenzonitrile Enzyme ω-Transaminase (PLP) Substrate->Enzyme + Donor Donor Isopropylamine (Donor) Product (R)-3-(1-aminoethyl)benzonitrile Enzyme->Product Stereo-selective Transfer Byproduct Acetone Enzyme->Byproduct Coproduct

Figure 1: Biocatalytic transamination cycle using isopropylamine as the amine donor.

Experimental Protocol

Reagents:

  • Substrate: 3-Acetylbenzonitrile (50 mM)

  • Enzyme: Codexis ATA-426 or equivalent (R)-selective

    
    -transaminase.
    
  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1.5 M, also acts as buffer component).

  • Solvent: 100 mM Potassium Phosphate Buffer (pH 7.5) / DMSO (10% v/v).

Step-by-Step:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1.5 M isopropylamine (adjust pH after amine addition).

  • Solubilization: Dissolve 3-acetylbenzonitrile in DMSO (10% of final volume).

  • Initiation: Add the DMSO solution to the buffer. Add enzyme powder (approx. 2-5 g/L depending on activity).

  • Incubation: Shake at 45°C for 24 hours.

  • Workup: Acidify to pH 2 (to protonate product and keep it in aqueous phase), extract unreacted ketone with MTBE. Basify aqueous layer to pH 11, extract product into EtOAc.

  • Purification: Evaporate solvent. Product usually requires no chromatography.

Critical Control Point: The equilibrium constant (


) for using isopropylamine is often near 1. To drive conversion, remove acetone (coproduct) using a nitrogen sweep or slight vacuum if the enzyme is stable.

Method B: Ellman's Sulfinamide (The R&D Standard)

For medicinal chemistry campaigns where enzyme screening is too slow, the Ellman auxiliary is the most reliable chemical method. It uses tert-butanesulfinamide to form a chiral ketimine, which directs the stereochemistry of a subsequent hydride reduction.

Mechanistic Logic

To obtain the (R)-amine , one must carefully select the auxiliary enantiomer and the reducing agent.

  • Route: Condensation ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Reduction 
    
    
    
    Hydrolysis.
  • Stereocontrol: Using (S)-(-)-tert-butanesulfinamide followed by

    
      typically yields the (R)-amine  for acetophenone derivatives via a cyclic transition state.
    

Ellman Step1 Condensation 3-Acetylbenzonitrile + (S)-t-Bu-Sulfinamide Ti(OEt)4 Inter Chiral N-Sulfinyl Ketimine Step1->Inter Step2 Reduction NaBH4, THF, -48°C Inter->Step2 Diastereoselective Hydride Attack Step3 Hydrolysis HCl / MeOH Step2->Step3 Sulfinyl Cleavage Final (R)-3-(1-aminoethyl)benzonitrile (as HCl salt) Step3->Final

Figure 2: Ellman auxiliary workflow. Note: Ti(OEt)4 serves as both Lewis acid and water scavenger.

Experimental Protocol

Step 1: Imine Formation

  • Charge a flask with 3-acetylbenzonitrile (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv).

  • Add THF (0.5 M concentration).

  • Add

    
     (2.0 equiv) dropwise. Caution: Exothermic.
    
  • Reflux (70°C) for 16-24h. Monitor by TLC/LCMS.

  • Workup: Pour into brine/EtOAc. The titanium salts will form a thick slurry. Filter through Celite. Concentrate organic layer.[1]

Step 2: Reduction

  • Dissolve the crude ketimine in dry THF. Cool to -48°C.

  • Add

    
     (3.0 equiv).
    
  • Warm slowly to room temperature over 4h.

  • Quench with sat.

    
    .[2] Extract with EtOAc.
    

Step 3: Cleavage

  • Dissolve residue in MeOH.

  • Add 4N HCl in dioxane (2-3 equiv). Stir 1h.

  • Precipitate the product as the hydrochloride salt using

    
    , or basify and extract free base.
    

Method C: Asymmetric Transfer Hydrogenation (ATH)[4]

ATH is a powerful alternative for scale-up if biocatalysts are unavailable. It uses a Ruthenium catalyst with a chiral diamine ligand (Noyori-Ikariya type).

Protocol Highlights
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Note: Match ligand chirality to desired product; screening required, but (R,R)-ligand often yields (R)-alcohol/amine analogues).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: The nitrile group is generally tolerated under ATH conditions, unlike high-pressure hydrogenation with Pd/C or Raney Ni which might reduce the nitrile.

Pros: High throughput, scalable. Cons: Ruthenium removal (scavenging) required for pharma compliance; lower ee (90-95%) compared to enzymes (>99%).

Comparative Analysis & Quality Control

Method Comparison
FeatureBiocatalysis (Method A)Ellman Auxiliary (Method B)ATH (Method C)
Enantiomeric Excess (ee) > 99%95-98% (after recrystallization)90-95%
Chemoselectivity Perfect (Nitrile untouched)High (Nitrile untouched)High
Atom Economy HighLow (Auxiliary is waste)High
Cost Low (at scale)High (Reagent cost)Medium (Catalyst cost)
Time to Result Slow (Enzyme screening)Fast (Standard protocol)Medium
Quality Control (Self-Validation)

To ensure the protocol is working, you must validate the product identity and purity.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Flow: 1.0 mL/min.[3][4]

    • Detection: UV @ 220 nm (Nitrile absorbance).

    • Expectation: Baseline separation of (R) and (S) enantiomers.

  • NMR Diagnostic (1H NMR, 400 MHz, DMSO-d6):

    • Look for the quartet at

      
       ppm (CH-NH2).
      
    • Look for the doublet at

      
       ppm (CH3).
      
    • Critical Check: Verify the integration of aromatic protons to ensure no reduction of the nitrile ring substituents.

References

  • Biocatalytic Transamination Overview

    • Green Bioc
    • Source:

  • Ellman Auxiliary Methodology

    • Synthesis of Chiral Amines using tert-Butanesulfinamide.
    • Source:

  • General Synthesis of 3-Acetylbenzonitrile Derivatives

    • Preparation of substituted 3-aminobenzonitriles.
    • Source:

  • Asymmetric Transfer Hydrogenation (ATH)

    • Recent Advances in Asymmetric Transfer Hydrogen
    • Source:

  • Chiral HPLC Separation

    • Enantiomer Separation of Chiral Amines.[4]

    • Source:

Sources

Safety Operating Guide

(R)-3-(1-aminoethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

(R)-3-(1-aminoethyl)benzonitrile (CAS: 1213076-09-7 or analogs) presents a dual-hazard profile due to the presence of a basic primary amine and a nitrile functionality on an aromatic ring. Improper disposal—specifically mixing with acidic waste streams or hypochlorites (bleach)—can result in exothermic runaway or the generation of toxic chloramines.

Immediate Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with "Acid Waste" or "Oxidizing Waste."[1]

  • DO NOT treat with bleach (sodium hypochlorite).

  • ACTION: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams destined for high-temperature incineration.

Hazard Profile & Causality (The "Why")

To ensure safety, researchers must understand the chemical mechanism behind the disposal protocols. This molecule is not inert trash; it is a reactive intermediate.

Functional GroupHazard CharacteristicMechanism of Failure (If Improperly Handled)
Primary Amine (-NH₂)Basic / Nucleophilic Acid Mixing: Reacts exothermically with strong acids. While usually not explosive, the heat generated can pressurize waste containers or volatilize other solvents.Bleach Mixing: Reacts with hypochlorites to form chloramines (toxic/explosive gases).
Nitrile (-CN)Toxic / Reactive Hydrolysis: Under strong acidic or basic conditions (with heat), nitriles hydrolyze to carboxylic acids and ammonia.[1][2] Cyanide Risk: While organic nitriles are more stable than simple cyanide salts, metabolic or extreme chemical degradation can release cyanide ions (CN⁻).
Chirality (R-isomer)Stereospecific Biological Activity: Enantiomers may have vastly different toxicological profiles. Treat this isomer with the highest level of containment (assume high toxicity) until specific LD50 data proves otherwise.

Step-by-Step Disposal Protocol

A. Pre-Disposal Stabilization

Before moving the waste to the central pickup area, ensure the material is stable.

  • Quenching (Only if reactive residues remain):

    • If the material is part of a reaction mixture containing residual reagents (e.g., acid chlorides, hydrides), quench carefully before designating as waste.

    • Protocol: Dilute slowly with a compatible solvent (e.g., Ethanol or Ethyl Acetate) in an ice bath.

  • Solvent Compatibility Check:

    • Ensure the compound is dissolved in or mixed with compatible organic solvents (Methanol, Ethanol, Acetone, Dichloromethane).

    • Avoid: Do not mix with Chloroform + Acetone + Base (exothermic polymerization risk).

B. Waste Stream Segregation

You must classify this waste correctly to prevent downstream accidents at the incineration plant.

  • Primary Classification: Organic Waste, Toxic, Basic.

  • RCRA Considerations (US Labs): While this specific CAS is likely not P-listed or U-listed, it should be treated as a characteristic waste (Toxic/Ignitable) if in solvent.

  • Container Labeling:

    • MUST READ: "Contains Organic Nitrile and Amine."

    • Hazard Checkboxes: [x] Toxic [x] Flammable (if in solvent) [x] Irritant.

C. Solid vs. Liquid Workflows

Scenario 1: Pure Solid / Residual Powder

  • Packaging: Place the solid in a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Labeling: Attach a hazardous waste tag listing the full chemical name.

  • Secondary Containment: Place the jar inside a clear plastic bag to contain dust in case of breakage.

Scenario 2: Solution / Reaction Mixture

  • pH Check: Verify the pH of the waste solution. If it is highly acidic (< pH 3), neutralize slowly with Sodium Bicarbonate to pH 6–8 to prevent acid-catalyzed hydrolysis of the nitrile in the drum.

  • Bulking: Pour into the "Non-Halogenated Organic" or "Basic Organic" waste carboy.

    • Exception: If dissolved in DCM/Chloroform, use the "Halogenated" carboy.

  • Log Entry: Record the volume and concentration on the waste log immediately.

Visual Decision Tree (Operational Workflow)

The following diagram outlines the logical flow for disposing of (R)-3-(1-aminoethyl)benzonitrile.

DisposalWorkflow Start Waste Generation: (R)-3-(1-aminoethyl)benzonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath PackSolid Pack in Glass/HDPE Jar Double Bag SolidPath->PackSolid pHCheck Check pH LiquidPath->pHCheck Labeling LABELING CRITICAL: 'Toxic, Organic Nitrile, Amine' PackSolid->Labeling Neutralize Neutralize to pH 6-8 (Avoid Acid Hydrolysis) pHCheck->Neutralize pH < 4 SolventCheck Solvent Type? pHCheck->SolventCheck pH 4-10 Neutralize->SolventCheck HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated / Basic Carboy (e.g., MeOH, Acetone) SolventCheck->NonHaloWaste Flammable/Combustible HaloWaste->Labeling NonHaloWaste->Labeling Final EHS Pickup / Incineration Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of amino-nitrile waste. Note the critical pH check step for liquid waste to prevent container pressurization.

Self-Validating Safety Systems

To ensure your lab is compliant, implement these checks:

  • The "Sniff" Test (Metaphorical): Does your waste container smell like almonds (cyanide) or rotting fish (amines)?

    • Correction: If you smell almonds, evacuate immediately. This indicates nitrile degradation.

  • The Compatibility Matrix:

    • Before adding this waste to a carboy, mix 1 mL of the waste with 1 mL of the carboy contents in a fume hood test tube. Observe for heat, bubbling, or precipitation. If no reaction occurs after 5 minutes, it is safe to bulk.

  • Inventory Tracking:

    • Ensure the mass of waste generated matches the mass of starting material inventory deducted. Discrepancies suggest fugitive emissions or improper drain disposal.

Emergency Procedures

  • Spill (Solid): Dampen a pad with ethanol to prevent dust. Wipe up and place in a sealed bag. Do not sweep dry dust (inhalation risk).

  • Spill (Liquid): Absorb with vermiculite or clay. Do not use paper towels if fuming nitric acid is present nearby (fire risk), though standard paper towels are acceptable for the pure amine/nitrile in isolation.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[3] Nitriles can absorb through skin.

    • Ingestion:[3][4] Seek immediate medical attention.[3][4][5][6] Mention "Nitrile poisoning" to EMS so they prepare for potential cyanide protocols if metabolism occurs.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Benzonitrile Safety and Hazards. (Used for analog data). [Link]

Sources

Personal Protective Equipment & Handling Guide: (R)-3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as a generic reagent. (R)-3-(1-aminoethyl)benzonitrile (CAS: 127852-31-7) presents a dual challenge: it possesses the toxicological risks of aromatic nitriles/amines and the high-value fragility of a chiral intermediate.

Your safety protocol must achieve two goals simultaneously:

  • Operator Protection: Prevent dermal absorption and inhalation of potential cyanogenic metabolites and corrosive amine vapors.

  • Enantiomeric Integrity: Prevent biological contamination (enzymes/skin oils) that could degrade the chiral purity of the (R)-isomer.

Immediate Action Required:

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood.

  • Glove Protocol: Standard thin nitrile gloves are insufficient for prolonged contact. See Section 3.

Hazard Analysis & Causality

To select the correct PPE, we must understand the mechanism of injury. This compound contains two pharmacophores that dictate its safety profile:

Functional GroupHazard MechanismCritical Risk
Primary Amine Corrosivity/Irritation: Basic nitrogen lone pairs attack lipid bilayers in skin and mucous membranes.Chemical burns; Respiratory tract inflammation.
Aromatic Nitrile Systemic Toxicity: Metabolic oxidation (via Cytochrome P450) can slowly release cyanide ions (

), interfering with mitochondrial respiration.
Cellular hypoxia; Dermal absorption is a silent killer (no immediate pain).

Risk Classification (Conservative Analogue Approach):

  • Acute Toxicity:[1] Oral, Dermal, Inhalation (Category 3/4).

  • Skin/Eye Corrosion:[2] Category 1B or 2 (Irritant/Corrosive).

  • Target Organ: Central Nervous System (due to nitrile functionality).

Personal Protective Equipment (PPE) Matrix

Hand Protection (The Critical Failure Point)

The Science of Permeation: Aromatic amines can swell and permeate standard 4-mil nitrile gloves in <15 minutes. The organic nitrile moiety further acts as a solvent carrier, accelerating breakthrough.

The Protocol:

  • Routine Handling (Solids/Small Volumes):

    • Base Layer: 4-mil Nitrile (Disposable).

    • Outer Layer: 8-mil Nitrile (Extended Cuff) OR Neoprene.

    • Why? The air gap between gloves reduces capillary action, and the thicker outer layer provides >60 min breakthrough time.

  • Spill Cleanup / Large Scale (>100g):

    • Mandatory: Silver Shield® (EVOH Laminate) gloves under outer nitrile gloves.

    • Why? Laminates are chemically impervious to aromatics but offer poor dexterity; the outer nitrile provides grip.

Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because amine vapors can bypass side-shields and irritate the moist cornea.

  • Respiratory:

    • Primary: Fume Hood (Face velocity 80-100 fpm).

    • Contingency: If hood failure occurs, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges. Note: Amine vapors have poor warning properties (olfactory fatigue).

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 10g? Solid->Qty_Solid Qty_Liquid High Conc. or > 100mL? Liquid->Qty_Liquid Level1 LEVEL 1: Routine Double Nitrile (4mil + 4mil) Safety Glasses Lab Coat Qty_Solid->Level1 No Level2 LEVEL 2: Enhanced Double Nitrile (4mil + 8mil) Splash Goggles Lab Coat + Apron Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level2 No Level3 LEVEL 3: Critical Silver Shield Laminate Liner Splash Goggles + Face Shield Tyvek Sleeves/Suit Qty_Liquid->Level3 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and quantity. Note the escalation to Laminate gloves for high-risk liquid handling.

Operational Workflow: Handling the Chiral Amine

Phase 1: Preparation (The "Clean" Zone)
  • Static Control: Use an antistatic gun or ionizer bar before opening the vial. Charged amine powders are "fly-away" and will adhere to glove exteriors, creating a secondary contamination source.

  • Vessel Prep: Pre-weigh receiving vessels. Do not return excess material to the stock vial (protects the R-isomer purity).

Phase 2: Transfer (The "Hot" Zone)
  • Location: Work at least 6 inches inside the hood sash.

  • Technique: Use disposable spatulas. If using metal, clean with MeOH/Acid immediately after use to neutralize the amine.

  • Self-Validation: Check outer gloves for yellowing or tackiness every 15 minutes. If observed, STOP , exit hood, and change gloves immediately.

Phase 3: Decontamination
  • Wipe Down: Clean balance and hood surface with 10% acetic acid or citric acid solution (neutralizes the amine), followed by water.

  • Waste: Dispose of wipes in "Solid Hazardous Waste" (See Section 5).

Emergency Response & Disposal

Spill Response Workflow

Do not use water initially. Water can spread the organic amine/nitrile.

Spill_Response Alert 1. Alert & Evacuate (If > 50mL/5g) PPE 2. Don Level 3 PPE (Silver Shield Gloves) Alert->PPE Contain 3. Containment Surround with Absorbent Pads PPE->Contain Neutralize 4. Neutralization Apply Weak Acid (Citric/Acetic) *Caution: Heat Generation* Contain->Neutralize Collect 5. Collection Scoop into HazWaste Container Neutralize->Collect Clean 6. Decon Surface Soap & Water Wash Collect->Clean

Figure 2: Step-by-step spill response focusing on containment and neutralization.

Waste Disposal
  • Segregation:

    • Stream A (Solid): Contaminated gloves, weigh boats, paper towels. Label: Toxic Solid (Nitrile/Amine).

    • Stream B (Liquid): Mother liquors/rinses. Label: Basic Organic Waste (Toxic).

  • Incompatibility: NEVER mix with strong acids (e.g., HCl, H2SO4) in the waste container without controlled neutralization first. Direct mixing can generate heat and potentially volatilize toxic byproducts.

  • Container: Triple-rinse empty reagent bottles with methanol before disposal.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile. Retrieved January 30, 2026, from [Link]

  • Carl Roth. (2025).[3][4] Safety Data Sheet: 4-Aminobenzonitrile. Retrieved January 30, 2026, from [Link]

  • University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved January 30, 2026, from [Link]

  • Gloves.com. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(1-aminoethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
(R)-3-(1-aminoethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.